molecular formula C11H17N B1330177 4-Hexylpyridine CAS No. 27876-24-0

4-Hexylpyridine

Cat. No.: B1330177
CAS No.: 27876-24-0
M. Wt: 163.26 g/mol
InChI Key: YWSGFNIDQLIDGL-UHFFFAOYSA-N
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Description

4-Hexylpyridine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hexylpyridine
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InChI

InChI=1S/C11H17N/c1-2-3-4-5-6-11-7-9-12-10-8-11/h7-10H,2-6H2,1H3
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InChI Key

YWSGFNIDQLIDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60182174
Record name 4-Hexylpyridine
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Molecular Weight

163.26 g/mol
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CAS No.

27876-24-0
Record name 4-Hexylpyridine
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Record name 4-Hexylpyridine
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Record name 4-Hexylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hexylpyridine, a valuable building block in medicinal chemistry and materials science. This document details a common synthetic route, outlines the necessary experimental protocols, and provides a thorough guide to the characterization of the final product.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Kumada cross-coupling reaction. This palladium- or nickel-catalyzed reaction involves the coupling of a Grignard reagent with an organic halide.[1][2][3] In this case, 4-chloropyridine hydrochloride is reacted with hexylmagnesium bromide to yield this compound.

A logical workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_prep Preparation of Starting Materials cluster_grignard Grignard Reagent Formation cluster_coupling Kumada Cross-Coupling cluster_workup Work-up and Purification start_chloro 4-Chloropyridine Hydrochloride coupling Reaction Mixture start_chloro->coupling Ni(dppp)Cl2 (catalyst) start_hexyl 1-Bromohexane grignard Hexylmagnesium Bromide start_hexyl->grignard Mg, THF start_mg Magnesium Turnings start_mg->grignard grignard->coupling workup Crude Product coupling->workup Quenching & Extraction purification Purified this compound workup->purification Column Chromatography

Synthesis Workflow for this compound
Experimental Protocol: Kumada Coupling

Materials:

  • 4-Chloropyridine hydrochloride

  • 1-Bromohexane

  • Magnesium turnings

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Hexylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromohexane (1.1 equivalents) in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of 1-bromohexane. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

  • Kumada Cross-Coupling Reaction: In a separate flame-dried flask under a nitrogen atmosphere, add 4-chloropyridine hydrochloride (1.0 equivalent) and anhydrous THF. To this suspension, add the prepared hexylmagnesium bromide solution (1.5 equivalents) dropwise at 0 °C. Add the Ni(dppp)Cl₂ catalyst (0.01 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Gas Chromatography (GC).

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
CAS Number 27876-24-0
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 235-237 °C at 760 mmHg
Density Approx. 0.89 g/mL at 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the protons on the pyridine ring and the hexyl chain.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-2, H-6~8.5Doublet2H
Pyridine H-3, H-5~7.2Doublet2H
α-CH₂ of hexyl chain~2.6Triplet2H
β-CH₂ of hexyl chain~1.6Quintet2H
γ, δ, ε-CH₂ of hexyl chain~1.3Multiplet6H
Terminal CH₃ of hexyl chain~0.9Triplet3H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
Pyridine C-4~155
Pyridine C-2, C-6~150
Pyridine C-3, C-5~124
α-C of hexyl chain~35
β-C of hexyl chain~32
γ-C of hexyl chain~31
δ-C of hexyl chain~29
ε-C of hexyl chain~23
Terminal C of hexyl chain~14
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 163. The fragmentation pattern will likely show losses of alkyl fragments from the hexyl chain.[4][5][6][7]

m/zProposed Fragment
163[M]⁺
148[M - CH₃]⁺
134[M - C₂H₅]⁺
120[M - C₃H₇]⁺
106[M - C₄H₉]⁺
92[M - C₅H₁₁]⁺
78[Pyridine]⁺

A logical representation of the characterization workflow is provided below:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis product Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms ir Infrared Spectroscopy (FTIR) product->ir gc Gas Chromatography (GC) product->gc structural_elucidation structural_elucidation nmr->structural_elucidation Provides structural information molecular_weight molecular_weight ms->molecular_weight Confirms molecular weight and fragmentation functional_groups functional_groups ir->functional_groups Identifies functional groups purity_assessment purity_assessment gc->purity_assessment Determines purity

Characterization Workflow for this compound
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the aromatic pyridine ring and the aliphatic hexyl group.

Wavenumber (cm⁻¹)Vibration
~3030Aromatic C-H stretch
~2955, 2925, 2855Aliphatic C-H stretch (asymmetric and symmetric)
~1600, 1560, 1480Aromatic C=C and C=N ring stretching
~1465, 1375Aliphatic C-H bending
~800para-disubstituted aromatic C-H out-of-plane bend
Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of the synthesized this compound. When coupled with a mass spectrometer (GC-MS), it can also provide structural information. A typical GC analysis would involve dissolving the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injecting it into a GC equipped with a non-polar or medium-polarity capillary column. The retention time of this compound will be dependent on the specific column and temperature program used. The purity is determined by the relative area of the this compound peak compared to any impurity peaks.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

Spectroscopic Profile of 4-Hexylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hexylpyridine, a heterocyclic aromatic compound with applications in materials science and as a building block in pharmaceutical synthesis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the detailed experimental protocols for acquiring such spectra, serving as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated based on established principles of spectroscopy and by referencing data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HH-2, H-6
~7.2Doublet2HH-3, H-5
~2.6Triplet2HH-1'
~1.6Quintet2HH-2'
~1.3Multiplet6HH-3', H-4', H-5'
~0.9Triplet3HH-6'

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (ppm)Assignment
~150C-4
~149C-2, C-6
~124C-3, C-5
~35C-1'
~31C-4'
~30C-2'
~29C-3'
~22C-5'
~14C-6'
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H stretchAromatic
2955-2850StrongC-H stretchAlkyl (CH₃, CH₂)
1600, 1560, 1480MediumC=C and C=N ring stretchingPyridine ring
1465MediumCH₂ scissoringAlkyl
1380MediumCH₃ bendingAlkyl
820-800StrongC-H out-of-plane bending (para-subst.)Aromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound under electron ionization (EI) is outlined below.

Mass Spectrometry Data (Predicted, EI)

m/zRelative IntensityAssignment
163High[M]⁺ (Molecular Ion)
106High[M - C₄H₉]⁺ (Benzylic cleavage)
93Medium[C₅H₄NCH₂]⁺ (Tropylium-like ion rearrangement)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Protocol

  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS Protocol

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecules.[1][2]

  • Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data: Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data IR Data: Functional Group Identification IR->IR_Data MS_Data MS Data: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 4-Hexylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Theoretical Principles and Practical Methodologies for Determining the Solubility of 4-Hexylpyridine in Organic Solvents.

Introduction: The Uncharted Territory of this compound Solubility

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its application. This compound, a substituted pyridine derivative, presents a unique molecular structure that influences its interactions with various solvents. The presence of a polar pyridine head and a nonpolar hexyl tail suggests a nuanced solubility profile. However, a thorough review of existing scientific literature and chemical databases reveals a conspicuous absence of specific quantitative data on the solubility of this compound in common organic solvents.

This guide is designed to bridge that gap, not by presenting pre-existing data, but by equipping researchers with the theoretical framework and detailed experimental protocols necessary to determine the solubility of this compound in their laboratories. By following the methodologies outlined herein, researchers can generate the precise, quantitative data required for their specific applications, from reaction chemistry to formulation development.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. The molecular structure of this compound, with its aromatic, nitrogen-containing pyridine ring and a six-carbon alkyl chain, allows for a range of interactions:

  • Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts polarity to the molecule, suggesting potential solubility in polar solvents.

  • Nonpolar Character: The hexyl group is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

Based on these characteristics, it can be hypothesized that this compound will exhibit good solubility in a range of organic solvents, with miscibility being likely in many common laboratory solvents. However, precise quantitative determination is essential for any rigorous scientific application.

Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Alcohols
Methanol
Ethanol
Isopropanol
Ketones
Acetone
Methyl Ethyl Ketone
Ethers
Diethyl Ether
Tetrahydrofuran (THF)
Aromatic Hydrocarbons
Toluene
Benzene
Halogenated Solvents
Dichloromethane
Chloroform
Aprotic Polar Solvents
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Acetonitrile
Nonpolar Solvents
Hexane
Cyclohexane

Experimental Protocols for Solubility Determination

The following protocols provide a detailed methodology for the accurate and reproducible determination of this compound solubility.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials with screw caps

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2]

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be visibly present to ensure that the solution reaches saturation.

  • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

Step 2: Phase Separation

  • After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 4 hours to permit the excess this compound to settle.

  • For more complete separation, the sample can be centrifuged at a moderate speed.

Step 3: Sample Analysis

  • Carefully withdraw a sample of the supernatant using a pipette, ensuring no undissolved solute is disturbed.

  • Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any microscopic, undissolved droplets.

  • Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

Step 4: Calculation of Solubility

  • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original, saturated solution.

  • Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Analytical Method Development

A crucial aspect of accurate solubility determination is the development of a validated analytical method for quantifying the concentration of this compound.

For HPLC:

  • Column Selection: A reverse-phase C18 column is a common starting point for a molecule with the polarity of this compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water (with or without a buffer) should be optimized to achieve good peak shape and retention time.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance is typically suitable.

  • Calibration: A calibration curve should be generated using a series of standard solutions of this compound of known concentrations.

For UV-Vis Spectrophotometry:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent should be determined.

  • Calibration: A calibration curve (absorbance vs. concentration) must be prepared using standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results start Start add_excess Add Excess this compound to Solvent start->add_excess equilibration Equilibrate at Constant Temperature (24-48h) add_excess->equilibration settling Allow Excess Solute to Settle equilibration->settling centrifugation Centrifuge (Optional) settling->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Filtered Sample filtration->dilution analysis Analyze by HPLC or UV-Vis Spectrophotometry dilution->analysis calculation Calculate Solubility analysis->calculation end End calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the existing body of scientific literature does not currently provide extensive quantitative data on the solubility of this compound in organic solvents, this guide offers a robust framework for researchers to independently and accurately determine this vital physicochemical property. The detailed experimental protocols, coupled with a clear understanding of the theoretical principles of solubility, will empower scientists and drug development professionals to generate the reliable data necessary to advance their research and applications involving this compound. The provided data table template and workflow visualization are intended to standardize and streamline this process, fostering a more comprehensive understanding of this versatile compound's behavior in solution.

References

Quantum Chemical Calculations for 4-Hexylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Hexylpyridine. This document outlines the theoretical background, computational methodologies, and expected results from such studies, offering a framework for in-silico analysis. The integration of computational data with experimental validation is emphasized to provide a holistic understanding of the molecule's behavior, crucial for applications in medicinal chemistry and materials science.

Molecular Structure and Optimization

The initial step in any quantum chemical study is the determination of the most stable molecular geometry. This is achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule. For this compound, a common approach involves Density Functional Theory (DFT) methods, which offer a good balance between computational cost and accuracy.

Computational Methodology

A typical geometry optimization protocol for this compound would involve the following steps:

  • Initial Structure Generation: A 3D structure of this compound is generated using molecular modeling software.

  • Choice of Method and Basis Set: A suitable DFT functional, such as B3LYP, is selected along with a basis set, for instance, 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

  • Geometry Optimization: The energy of the initial structure is minimized with respect to the coordinates of its atoms. This iterative process continues until a stationary point on the potential energy surface is found.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

The following diagram illustrates the general workflow for geometry optimization and frequency calculation.

G A Initial 3D Structure of this compound B Select DFT Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Optimized Molecular Structure C->D E Frequency Calculation D->E F Vibrational Frequencies and Thermodynamic Properties E->F G Imaginary Frequencies? E->G H Transition State or Higher-Order Saddle Point G->H Yes I True Minimum (Stable Structure) G->I No

Figure 1: Workflow for Geometry Optimization and Frequency Analysis.
Optimized Geometric Parameters

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-C (pyridine ring)~1.39
C-N (pyridine ring)~1.34
C-C (hexyl chain)~1.53
C-H (aromatic)~1.08
C-H (aliphatic)~1.09
Bond Angles C-N-C (pyridine ring)~117
C-C-C (pyridine ring)~120
C-C-N (pyridine ring)~124
C-C-C (hexyl chain)~112

Table 1: Predicted Optimized Geometric Parameters for this compound.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their bonding. Quantum chemical calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra for validation.[1][2]

Computational Protocol for Vibrational Frequencies

The vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), which is calculated during the frequency analysis step of the geometry optimization workflow.

Predicted Vibrational Frequencies

The vibrational spectrum of this compound can be divided into modes associated with the pyridine ring and the hexyl chain.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
C-H stretching (aromatic)3100 - 3000Stretching of C-H bonds on the pyridine ring
C-H stretching (aliphatic)3000 - 2850Symmetric and asymmetric stretching of C-H bonds in the hexyl group
C=C/C=N stretching (ring)1600 - 1400Stretching vibrations of the pyridine ring
C-H bending (aliphatic)1470 - 1370Scissoring and bending of CH₂ and CH₃ groups
Ring breathing~1000In-plane deformation of the entire pyridine ring
C-H out-of-plane bending900 - 700Bending of aromatic C-H bonds out of the plane of the ring

Table 2: Predicted Major Vibrational Frequencies for this compound.

Electronic Properties

The electronic properties of a molecule, such as its reactivity and spectral characteristics, are determined by the distribution of its electrons. Quantum chemical calculations provide valuable insights into these properties through the analysis of frontier molecular orbitals (FMOs) and the prediction of electronic spectra.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[3][4]

The logical relationship for determining electronic properties from FMOs is depicted below.

G A Optimized Molecular Geometry B Single Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Molecular Orbitals B->C D Identify HOMO and LUMO C->D E HOMO Energy (EHOMO) D->E F LUMO Energy (ELUMO) D->F G HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) E->G I Ionization Potential (IP ≈ -EHOMO) Electron Affinity (EA ≈ -ELUMO) E->I F->G F->I H Chemical Reactivity and Stability G->H

Figure 2: Logical Flow for Frontier Molecular Orbital Analysis.
PropertyPredicted Value (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap4.5 to 6.5

Table 3: Predicted Frontier Molecular Orbital Energies for this compound.

UV-Vis Spectral Analysis

The electronic transitions between molecular orbitals give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Vis absorption spectrum of a molecule. The calculated spectrum can be compared with experimental data.[5][6] For pyridine and its derivatives, characteristic π → π* transitions are expected.[7]

TransitionCalculated Wavelength (nm)Oscillator Strength
π → π~250-270High
n → π~270-290Low

Table 4: Predicted UV-Vis Absorption for this compound.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated chemical shifts, typically referenced to a standard like tetramethylsilane (TMS), can be compared with experimental spectra.[8][9][10]

NucleusPositionPredicted Chemical Shift (ppm)
¹HAromatic (ortho to N)8.5 - 8.7
Aromatic (meta to N)7.2 - 7.4
Aliphatic (α-CH₂)2.6 - 2.8
Aliphatic (other CH₂)1.2 - 1.7
Aliphatic (CH₃)0.8 - 1.0
¹³CAromatic (ortho to N)~150
Aromatic (meta to N)~124
Aromatic (para to N)~140
Aliphatic (α-C)~35
Aliphatic (other C)22 - 32
Aliphatic (terminal C)~14

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols for Validation

To validate the results of quantum chemical calculations, experimental data is essential. The following are standard experimental protocols for characterizing this compound.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of this compound is placed between two KBr pellets and pressed to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared in an IR-transparent cell.

  • Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is also recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded, typically from 200 to 800 nm, using a dual-beam spectrophotometer. The solvent is used as a reference.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain the spectra.

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for investigating the molecular properties of this compound. Through methods like DFT and TD-DFT, detailed information on its geometry, vibrational modes, electronic structure, and spectroscopic signatures can be obtained. The integration of these computational predictions with experimental validation from FT-IR, UV-Vis, and NMR spectroscopy offers a robust approach to fully characterize the molecule, which is invaluable for its potential applications in drug development and materials science.

References

An In-depth Technical Guide to 4-Hexylpyridine (CAS Number: 27876-24-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, toxicological profile, and potential applications of 4-Hexylpyridine. The information is intended to support research, development, and safety assessments involving this compound.

Physicochemical Properties

This compound is a substituted pyridine with a hexyl group at the 4-position. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 27876-24-0-
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [1]
Boiling Point 245.98 °C (estimated)-
Flash Point 113.20 °C (estimated)-
Vapor Pressure 0.042 mmHg (estimated)-
Water Solubility 254.3 mg/L at 25°C (estimated)-
logP (o/w) 4.350-
Density Not available-
Melting Point Not available-

Synthesis of this compound

A plausible and practical method for the synthesis of this compound is through a regioselective Minisci reaction. This reaction involves the introduction of an alkyl group to an electron-deficient aromatic compound, such as pyridine.[2] A general protocol for the C-4 alkylation of pyridines using a maleate-derived blocking group allows for exquisite selectivity under acid-free conditions.[3][4][5]

Experimental Protocol: Regioselective Minisci Reaction for 4-Alkylation of Pyridine

This protocol is a general procedure for the C-4 alkylation of pyridines and can be adapted for the synthesis of this compound using the appropriate carboxylic acid.

Materials and Reagents:

  • Pyridine starting material

  • Heptanoic acid (as the precursor for the hexyl radical)

  • Maleate-derived blocking group

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloroethane (DCE)

  • Water

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for deprotection

  • Dichloromethane (for extraction)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (reaction tube, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Formation of the Pyridinium Salt (Blocking Group Installation): The pyridine starting material is first reacted with a maleate-derived blocking group to ensure C-4 selectivity.

  • Minisci Reaction: To a reaction tube equipped with a stir bar, add the pyridinium salt (1 equivalent), heptanoic acid (2 equivalents), silver nitrate (20 mol%), and ammonium persulfate (2 equivalents).[3][4][5] Add dichloroethane and water to create a biphasic mixture.[3][4][5] Stir the reaction at 50°C for approximately 2 hours.[3][4][5] The reaction progress can be monitored by NMR or LCMS.[3]

  • Workup and Deprotection: Upon completion, dilute the reaction mixture with dichloromethane.[3] The blocking group is then removed by base-promoted deprotection using an aqueous solution of sodium hydroxide or sodium bicarbonate.[3]

  • Extraction and Purification: Extract the aqueous phase with dichloromethane.[3] The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[3] The crude product is purified by silica gel chromatography to yield the desired this compound.[3]

Minisci_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Pyridine Pyridine Minisci Minisci Reaction (50°C, 2h in DCE/H₂O) Pyridine->Minisci HeptanoicAcid Heptanoic Acid HeptanoicAcid->Minisci Reagents AgNO₃, (NH₄)₂S₂O₈ Reagents->Minisci Deprotection Base-promoted Deprotection Minisci->Deprotection Intermediate Product Extraction Extraction with CH₂Cl₂ Deprotection->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product

References

Thermal Stability and Decomposition of 4-Hexylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific thermal stability and decomposition of 4-hexylpyridine is limited. This guide provides a comprehensive overview based on the thermal behavior of related alkylpyridines and general principles of thermal analysis. The experimental protocols and decomposition pathways described herein are illustrative and should be adapted for specific research needs.

Introduction

This compound is a member of the alkylpyridine family, characterized by a pyridine ring substituted with a hexyl group. Understanding the thermal stability and decomposition profile of this compound is crucial for its application in various fields, including as a building block in the synthesis of pharmaceuticals and specialty chemicals. Thermal decomposition, or thermolysis, is the breakdown of a substance by heat and is a critical consideration for safe handling, storage, and processing of chemical compounds.[1] This guide provides an in-depth look at the anticipated thermal behavior of this compound, drawing on data from related compounds and established analytical techniques.

Thermal Stability of Pyridine Derivatives

Table 1: Illustrative Thermal Decomposition Data for Select Pyridine Derivatives

CompoundDecomposition Temperature (°C)Analytical MethodNoteworthy Observations
2-Methylpyridine N-oxide190-220Adiabatic CalorimetryDecomposition is faster at temperatures above 200°C.[2]
AzidopyridinesVaries with substitutionTGA, Mass SpectrometryDecomposition is initiated by the splitting of the nitrogen molecule.[3]
Pyridoxine-Evolved Gas Analysis-Ion Attachment Mass SpectrometryThe activation energy for decomposition was determined to be 20.0 kcal mol⁻¹.[4]

Anticipated Decomposition of this compound

The thermal decomposition of this compound is expected to involve the cleavage of the hexyl side chain and potential fragmentation of the pyridine ring. Studies on the pyrolysis of long-chain alkylpyridines suggest that free radical mechanisms play a significant role, with initial attack favored at the alpha and gamma positions of the alkyl chain.[5] The pyrolysis of pyridine itself is known to produce a complex mixture of products including benzene, benzonitrile, acetonitrile, and acrylonitrile.

The likely decomposition products of this compound could therefore include a variety of smaller alkanes and alkenes from the fragmentation of the hexyl group, as well as nitrogen-containing aromatic and aliphatic compounds resulting from the breakdown and rearrangement of the pyridine ring.

Experimental Protocols for Thermal Analysis

For a comprehensive understanding of the thermal stability of this compound, a combination of TGA and DSC is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Generalized TGA Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) and the peak decomposition temperature from the derivative thermogravimetric (DTG) curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 1-10 mg of this compound place Place in TGA crucible weigh->place load Load Crucible place->load purge Purge with Inert Gas load->purge heat Heat at a Constant Rate purge->heat record Record Mass Loss heat->record plot Plot Mass vs. Temperature record->plot determine Determine T_onset and DTG peak plot->determine

A generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, in addition to decomposition.

Generalized DSC Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon.

  • Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events, and to determine the enthalpy changes associated with these transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis weigh Weigh 1-5 mg of this compound seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge heat Heat at a Constant Rate purge->heat record Record Heat Flow heat->record plot Plot Heat Flow vs. Temperature record->plot identify Identify Thermal Events (Melting, Decomposition) plot->identify

A generalized workflow for Differential Scanning Calorimetry (DSC).

Conceptual Decomposition Pathway

Based on the principles of thermal degradation of alkyl-aromatic compounds, a conceptual decomposition pathway for this compound can be proposed. The initiation would likely involve the homolytic cleavage of a C-C bond in the hexyl chain, leading to the formation of free radicals. These radicals can then undergo a series of propagation and termination steps.

Decomposition_Pathway This compound This compound Initial Radicals Hexyl Radical + Pyridyl Radical This compound->Initial Radicals Heat (Initiation) Chain Scission Smaller Alkyl and Alkene Radicals Initial Radicals->Chain Scission Hydrogen Abstraction Formation of Shorter Chain Alkylpyridines Initial Radicals->Hydrogen Abstraction Ring Opening/Fragmentation Cleavage of Pyridine Ring Initial Radicals->Ring Opening/Fragmentation Volatile Products e.g., Methane, Ethene, Propene, Butane Chain Scission->Volatile Products Char/Residue Char/Residue Chain Scission->Char/Residue Termination Hydrogen Abstraction->this compound Propagation Nitrogen-Containing Fragments e.g., HCN, Acetonitrile, Benzonitrile Ring Opening/Fragmentation->Nitrogen-Containing Fragments Ring Opening/Fragmentation->Char/Residue Termination

A conceptual thermal decomposition pathway for this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not extensively documented in public literature, a comprehensive understanding of its likely behavior can be inferred from related compounds and fundamental principles of organic chemistry. For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct thorough thermal analysis using techniques such as TGA and DSC to establish its precise thermal profile under their specific conditions of use. The generalized protocols and conceptual decomposition pathway provided in this guide serve as a foundational resource for designing such experimental investigations.

References

The Discovery and Synthetic Evolution of 4-Alkylpyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-alkylpyridine moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic and steric properties. This technical guide provides a comprehensive overview of the discovery, historical development, and modern synthetic strategies for accessing this important class of heterocyclic compounds. We delve into the seminal classical syntheses, including the Chichibabin reaction, and detail contemporary methodologies such as regioselective Minisci reactions and palladium-catalyzed cross-coupling. This guide offers detailed experimental protocols for key transformations, presents quantitative data in structured tables for comparative analysis, and visualizes important synthetic pathways and biological signaling cascades involving 4-alkylpyridine derivatives using the DOT language for graph visualization.

Introduction: The Dawn of Pyridine Chemistry and the Emergence of 4-Alkylpyridines

The story of 4-alkylpyridines is intrinsically linked to the broader history of pyridine chemistry. Initially isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson, the simplest alkylpyridines, the picolines, were identified as methyl-substituted pyridines.[1] Early synthetic efforts in the late 19th century, notably by chemists like Adolf von Baeyer, laid the groundwork for constructing the pyridine ring, although these methods were often low-yielding and lacked regiocontrol.[1]

The early 20th century marked a significant turning point with the development of more practical synthetic routes. The Chichibabin pyridine synthesis, first reported in 1924 by Aleksei Chichibabin, became a cornerstone for the industrial production of simple alkylpyridines, including 4-methylpyridine (4-picoline), from readily available aldehydes and ammonia.[2] This reaction, while revolutionary for its time, often produced mixtures of isomers, necessitating laborious purification.

The latter half of the 20th century and the dawn of the 21st century have witnessed an explosion in the development of highly regioselective and efficient methods for the synthesis of 4-alkylpyridines. The advent of transition-metal catalysis and a deeper understanding of radical chemistry have enabled the precise installation of a wide variety of alkyl groups at the C4 position of the pyridine ring. These modern methods, including the Minisci reaction and palladium-catalyzed cross-coupling reactions, offer significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions, paving the way for the synthesis of complex 4-alkylpyridine-containing molecules for drug discovery and materials science.

Classical Synthetic Methodologies

The classical approaches to 4-alkylpyridine synthesis were characterized by their reliance on harsh reaction conditions and often resulted in mixtures of products. However, these methods were foundational and are still relevant for the large-scale production of simple 4-alkylpyridines.

The Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a condensation reaction of aldehydes and ketones with ammonia to produce pyridine rings. For the synthesis of 4-methylpyridine, acetaldehyde and ammonia are reacted over a catalyst at high temperatures.[2]

Experimental Protocol: Chichibabin Synthesis of 2- and 4-Methylpyridine

  • Reactants: Acetaldehyde and ammonia.

  • Catalyst: Oxide catalysts such as modified alumina (Al₂O₃) or silica (SiO₂).[2]

  • Conditions: The reactants are passed over the catalyst in the gas phase at a temperature of 350–500 °C.[2]

  • Products: A mixture of 2-methylpyridine and 4-methylpyridine is produced.[2]

  • Purification: The isomeric products are separated by fractional distillation.

Method Reactants Catalyst Temperature (°C) Products Yield Reference
Chichibabin SynthesisAcetaldehyde, AmmoniaAl₂O₃ or SiO₂350-5002-Methylpyridine, 4-MethylpyridineMixture, yields vary[2]

Modern Synthetic Methodologies

Modern synthetic chemistry offers a diverse toolkit for the regioselective synthesis of 4-alkylpyridines with high efficiency and broad functional group compatibility.

Regioselective Minisci-Type C-4 Alkylation

The Minisci reaction, a radical-based C-H functionalization, has been adapted for the highly regioselective alkylation of pyridines. A key innovation involves the use of a removable blocking group on the pyridine nitrogen, which directs the incoming alkyl radical exclusively to the C4 position.

Experimental Protocol: Regioselective C-4 Alkylation of Pyridine via a Maleate-Derived Blocking Group

  • Step 1: Installation of the Blocking Group: Pyridine is reacted with maleic acid to form a pyridinium salt, which is then esterified.

  • Step 2: Minisci Reaction: To a solution of the pyridinium salt (0.5 mmol, 1 equiv), a carboxylic acid (1.0 mmol, 2 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2 equiv), and silver nitrate (AgNO₃, 0.1 mmol, 20 mol%) in a 1:1 mixture of dichloroethane and water (5 mL total) is added. The biphasic mixture is stirred at 50 °C for 2 hours.[3]

  • Step 3: Deprotection: The crude reaction mixture is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol, 3 equiv) in dichloromethane at room temperature for 30 minutes to remove the blocking group and afford the 4-alkylpyridine.[1]

Method Key Reagents Conditions Selectivity Yields Reference
Regioselective MinisciPyridinium salt with blocking group, Carboxylic acid, (NH₄)₂S₂O₈, AgNO₃50 °C, 2 hExclusive C-4 alkylationModerate to good[3][4]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 4-alkylpyridines. These methods typically involve the reaction of a 4-halopyridine with an organometallic reagent. A notable variation is the allylation of 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates.

Experimental Protocol: Palladium-Catalyzed Allylation of 4-Alkylpyridines

  • Activation: A 4-alkylpyridine is N-allylated to form the corresponding pyridinium salt.

  • Reaction: The N-allyl pyridinium salt is treated with a base (e.g., KOtBu) to form an alkylidene dihydropyridine intermediate. This intermediate then reacts with a catalytic amount of a palladium(0) complex (e.g., generated from [(η³-allyl)PdCl]₂ and PPh₃) to afford the 4-allylated alkylpyridine.[5]

Method Key Reagents Catalyst Key Intermediate Product Reference
Palladium-Catalyzed AllylationN-allyl-4-alkylpyridinium salt, Base[(η³-allyl)PdCl]₂, PPh₃Alkylidene dihydropyridine4-Allylated alkylpyridine[5]

Role of 4-Alkylpyridines in Drug Discovery and Signaling Pathways

The 4-alkylpyridine scaffold is a common feature in a variety of biologically active molecules, particularly as inhibitors of kinases and other enzymes. The pyridine nitrogen can act as a hydrogen bond acceptor, while the alkyl group can occupy hydrophobic pockets in the target protein, leading to potent and selective inhibition.

Kinase Inhibition

Many kinase inhibitors incorporate a 4-alkylpyridine moiety to target the ATP-binding site of the enzyme. The pyridine ring often forms a key hydrogen bond with the hinge region of the kinase, while the alkyl substituent can be tailored to fit into adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Signaling Pathway: PIM-1 Kinase Inhibition

PIM-1 kinase is a serine/threonine kinase involved in cell proliferation and survival, making it an attractive target for cancer therapy. Certain O-alkyl pyridine derivatives have been shown to act as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[1] The binding of these inhibitors to PIM-1 blocks the phosphorylation of its downstream targets, thereby inhibiting the pro-survival signaling pathway.

PIM1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PIM1_Kinase PIM-1 Kinase Receptor->PIM1_Kinase Activates Downstream_Targets Downstream Targets (e.g., Bad, p27) PIM1_Kinase->Downstream_Targets Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Targets->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits 4_Alkylpyridine_Inhibitor 4-Alkylpyridine Inhibitor 4_Alkylpyridine_Inhibitor->PIM1_Kinase Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: PIM-1 Kinase Signaling and Inhibition by 4-Alkylpyridines.

Cholinesterase Inhibition

Derivatives of 4-alkylpyridines have also been developed as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease.

Signaling Pathway: Acetylcholinesterase Inhibition

In a healthy cholinergic synapse, acetylcholine is released into the synaptic cleft, binds to its receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. 4-Alkylpyridine-based AChE inhibitors bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synapse, which helps to alleviate the cognitive symptoms of the disease.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds 4_Alkylpyridine_Inhibitor 4-Alkylpyridine Inhibitor 4_Alkylpyridine_Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Acetylcholinesterase Inhibition by 4-Alkylpyridine Derivatives.

Conclusion

The journey of 4-alkylpyridines from their initial discovery in coal tar to their current status as key building blocks in modern chemistry is a testament to the ingenuity of synthetic chemists. The evolution of synthetic methodologies, from the classical Chichibabin synthesis to highly regioselective modern techniques, has provided researchers with the tools to access a vast array of functionalized 4-alkylpyridines. Their prevalence in pharmaceuticals, particularly as enzyme inhibitors, highlights their importance in drug discovery. The continued development of novel synthetic methods and a deeper understanding of their interactions with biological targets will undoubtedly lead to the discovery of new therapeutics and advanced materials based on this versatile heterocyclic scaffold.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-hexylpyridine. While specific experimental structural data for this compound is limited in publicly available literature, this document synthesizes information on its physicochemical properties, predicted spectroscopic data, and the general conformational behavior of 4-alkylpyridines. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are provided to guide researchers in the structural elucidation of this compound and related compounds. Furthermore, this guide discusses computational approaches to conformational analysis and explores the potential, albeit currently uncharacterized, biological significance of this class of molecules.

Introduction

This compound is a chemical compound belonging to the pyridine family, which are heterocyclic aromatic organic compounds similar to benzene, but with one methine group (=CH−) replaced by a nitrogen atom. The structure of this compound consists of a pyridine ring substituted with a hexyl group at the fourth position. Its chemical formula is C11H17N.[1][2] The lipophilic hexyl chain combined with the polar pyridine head makes this compound an amphiphilic molecule, suggesting potential applications in areas such as materials science, catalysis, and as a scaffold in medicinal chemistry. Understanding the three-dimensional structure and conformational flexibility of the hexyl chain is crucial for elucidating its structure-property and structure-activity relationships.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily derived from computational predictions and publicly available databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H17N[1][2]
Molecular Weight 163.26 g/mol [2][3]
IUPAC Name This compound[3]
CAS Registry Number 27876-24-0[1]
Boiling Point (estimated) 245.98 °C at 760 mmHg[4]
Flash Point (estimated) 113.20 °C[4]
logP (o/w) (estimated) 4.350[4]
Water Solubility (estimated) 254.3 mg/L at 25 °C[4]

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the planar, aromatic pyridine ring and the flexible n-hexyl chain. The conformation of the molecule is largely determined by the rotational freedom around the C-C single bonds of the alkyl chain.

Conformational Analysis of the Hexyl Chain

The hexyl chain can adopt numerous conformations due to rotation around its five C-C single bonds. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions. In the absence of specific experimental or computational studies on this compound, the conformational preferences can be inferred from studies of similar long-chain alkanes. The lowest energy conformation of an n-alkane chain is typically the all-staggered, anti-periplanar (trans) arrangement, which minimizes steric repulsion.

However, in solution, a dynamic equilibrium of multiple conformers will exist. The relative populations of these conformers can be influenced by the solvent environment.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the hexyl chain. The pyridine protons typically appear in the downfield region (δ 7-9 ppm), while the hexyl chain protons will be in the upfield region (δ 0.8-3 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring (δ 120-150 ppm) and the hexyl chain (δ 10-40 ppm).

Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, experimental techniques such as NMR spectroscopy and X-ray crystallography are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural and conformational analysis.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6).

    • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the hexyl chain and the pyridine ring.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space interactions between protons. These are crucial for determining the preferred conformation of the hexyl chain relative to the pyridine ring.

  • Data Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

    • Analyze the NOESY data to identify key NOE cross-peaks. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the interacting protons, providing valuable constraints for conformational modeling.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the molecular structure in the solid state.

Experimental Workflow for X-ray Crystallography

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters, and adding hydrogen atoms to the model.

    • The final refined structure will provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the conformational landscape of this compound.

Logical Workflow for Computational Conformational Analysis

Computational_Workflow Input Input Structure (this compound) Conformer_Search Conformational Search (e.g., Molecular Mechanics) Input->Conformer_Search QM_Optimization Quantum Mechanical Optimization (e.g., DFT) Conformer_Search->QM_Optimization Energy_Calculation Single-Point Energy Calculation (higher level of theory) QM_Optimization->Energy_Calculation Thermodynamic_Analysis Thermodynamic Analysis (Gibbs Free Energy) Energy_Calculation->Thermodynamic_Analysis Result Predicted Conformational Population Thermodynamic_Analysis->Result

Caption: A typical workflow for computational conformational analysis.

Methodology Overview:

  • Conformational Search: A systematic or stochastic search of the conformational space can be performed using molecular mechanics force fields (e.g., MMFF, OPLS) to identify low-energy conformers.

  • Quantum Mechanical Optimization: The geometries of the identified low-energy conformers should then be optimized using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculations: Single-point energy calculations can be performed on the optimized geometries using an even more accurate method or a larger basis set to obtain more reliable relative energies.

  • Thermodynamic Analysis: Frequency calculations can be performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties such as Gibbs free energies, which can be used to predict the relative populations of the conformers at a given temperature.

Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies in the available literature detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of pyridine derivatives is known to exhibit a wide range of biological activities. The lipophilic nature of the hexyl chain in this compound could facilitate its passage through biological membranes, potentially leading to interactions with intracellular targets. Further research is required to explore the biological profile of this compound and to identify any potential therapeutic applications.

Conclusion

This technical guide has summarized the available information on the molecular structure and conformation of this compound. While specific experimental structural data is not currently abundant, this document provides a framework for its characterization through detailed experimental protocols for NMR spectroscopy and X-ray crystallography, as well as computational modeling approaches. The presented information serves as a valuable resource for researchers and scientists interested in the structural and functional properties of 4-alkylpyridines, and it highlights the need for further experimental investigation to fully elucidate the conformational landscape and potential biological roles of this compound.

References

4-Hexylpyridine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Hexylpyridine. The information herein is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of safety in laboratory and drug development settings.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, information from related pyridine compounds suggests that it may be harmful if swallowed, comes into contact with skin, or is inhaled.[1][2][3][4] It is also suspected to cause skin and eye irritation.[2]

GHS Hazard Statements (Potential, based on related compounds):

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[1][3]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

  • P264: Wash skin thoroughly after handling.[2][5]

  • P270: Do not eat, drink or smoke when using this product.[2][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. Note that some of this data is estimated.

PropertyValueSource
Molecular FormulaC11H17N[6][7]
Molecular Weight163.26 g/mol [6]
Boiling Point245.98 °C @ 760.00 mm Hg (est)[8]
Flash Point236.00 °F TCC (113.20 °C) (est)[8]
Vapor Pressure0.042000 mmHg (est)[8]
Water Solubility254.3 mg/L @ 25 °C (est)[8]
logP (o/w)4.350[8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a certified laboratory chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[3][10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3]

  • Ground and bond containers and receiving equipment.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][2][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][9]

  • Store segregated from incompatible materials such as strong acids, oxidizing agents, and bases.[3][9]

  • Store in a secured area, accessible only to authorized personnel.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure the safety of personnel.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential.[10]To protect eyes from splashes and vapors.
Skin and Body Protection Flame-resistant lab coat.[10] Chemical-resistant gloves (e.g., butyl rubber or PVA).[9] Closed-toe shoes.[10]To prevent skin contact and protect from spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hood is typically sufficient. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]To prevent inhalation of harmful vapors.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2][3][4]

Accidental Release Measures

In the case of a spill or release, follow these procedures:

  • Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[1][2] Place the absorbed material into a suitable, sealed container for disposal.

  • Large Spills: Evacuate the area. Remove all sources of ignition.[3] Ventilate the area.[1] Contain the spill and prevent it from entering drains or waterways. Absorb the spill with an inert material and place it in a designated hazardous waste container.

  • Personal Precautions: Wear appropriate PPE, including respiratory protection, during cleanup.[3]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the sewer system. Waste should be collected in a properly labeled, sealed, and compatible container.[9]

Toxicological Information

Toxicity EndpointResultSpeciesNotes
Acute Oral Toxicity Harmful if swallowed.[2][4] LD50 for a related compound (pyridine) is 891 mg/kg.RatData for pyridine.
Acute Dermal Toxicity Harmful in contact with skin.[1][3] LD50 for a related compound (pyridine) is 1121 mg/kg.RabbitData for pyridine.
Acute Inhalation Toxicity Harmful if inhaled.[1][3] LC50 for a related compound (pyridine) is 12.8 mg/L for 4 hours.RatData for pyridine.
Skin Corrosion/Irritation May cause skin irritation.[2]Based on GHS classifications for similar compounds.
Serious Eye Damage/Irritation May cause serious eye irritation.[2]Based on GHS classifications for similar compounds.
Carcinogenicity Suspected of causing cancer.[1]Classification for pyridine.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]Classification for pyridine.

Experimental Protocols:

Detailed experimental protocols for the toxicological data cited above are not available in the public domain. The data is typically sourced from summary reports and safety data sheets provided by chemical suppliers and regulatory bodies.

Visualizations

Logical Workflow for Safe Handling of this compound```dot

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea DispenseChemical Dispense This compound PrepareWorkArea->DispenseChemical PerformExperiment Perform Experiment DispenseChemical->PerformExperiment Spill Spill DispenseChemical->Spill Exposure Exposure DispenseChemical->Exposure Decontaminate Decontaminate Work Area & Glassware PerformExperiment->Decontaminate PerformExperiment->Spill PerformExperiment->Exposure DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: A generalized experimental workflow for determining the cytotoxicity of a compound like this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Hexylpyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylpyridine is a substituted pyridine derivative that holds potential as a versatile ligand in homogeneous catalysis. The presence of the hexyl group at the 4-position of the pyridine ring imparts specific steric and electronic properties to the ligand, influencing the stability, activity, and selectivity of the resulting metal complexes. The alkyl chain enhances solubility in organic solvents, which is advantageous for many catalytic reactions. Pyridine-based ligands are fundamental in a variety of transition metal-catalyzed transformations, including cross-coupling reactions and C-H functionalization. This document provides an overview of the potential applications of this compound as a ligand, along with detailed experimental protocols for its synthesis and use in key catalytic reactions.

Application Notes

The application of this compound as a ligand in catalysis is primarily centered around its role in modulating the properties of transition metal catalysts, such as those based on palladium, nickel, and copper.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura and Heck couplings, pyridine ligands can stabilize the palladium catalyst and influence the reaction outcome. The hexyl group in this compound can offer a balance of steric bulk and electron-donating character. This can be beneficial in promoting reductive elimination, the final step in many cross-coupling catalytic cycles, leading to higher product yields. The increased lipophilicity due to the hexyl group can also improve the solubility of the catalyst complex in less polar organic solvents.

  • Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective alternative to palladium for many cross-coupling reactions. Pyridine-based ligands are crucial in tuning the reactivity of nickel catalysts. This compound can serve as a simple yet effective ligand in nickel-catalyzed C-H alkylation and arylation reactions, where it can help to stabilize the active nickel species and facilitate the desired bond formation.

  • Copper-Catalyzed Reactions: Copper catalysts are widely used in reactions such as C-N and C-O bond formation. The coordination of pyridine-type ligands to copper centers can enhance their catalytic activity. While less common, this compound could be explored as a ligand in copper-catalyzed processes where tuning the electronic environment of the metal center is key to achieving high efficiency.

Quantitative Data

While specific quantitative data for the use of this compound as a ligand in catalysis is not extensively reported in the literature, the following tables provide a comparative overview of the performance of various 4-substituted pyridine ligands in representative palladium-catalyzed cross-coupling reactions. This data can serve as a benchmark for evaluating the potential efficacy of this compound in similar transformations.

Table 1: Performance of 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

Ligand (L) in [PdL₂Cl₂]Substituent (4-X-py)Yield (%)
L1-H>90
L2-CH₃>90
L3-C(CH₃)₃>90
L4-OCH₃>90
L5-N(CH₃)₂>90
L6-Cl>90
L7-Br>90
L8-CF₃>90
L9-CN>90

Data is generalized from typical results for palladium-catalyzed Suzuki-Miyaura reactions and serves as a comparative reference.

Table 2: Influence of Ligand on the Heck Reaction of Iodobenzene and Styrene

LigandCatalyst SystemYield (%)
TriphenylphosphinePd(OAc)₂95
Tri(o-tolyl)phosphinePd(OAc)₂98
4-MethylpyridinePd(OAc)₂85
4-tert-ButylpyridinePd(OAc)₂88

This table presents representative data for common ligands in the Heck reaction to provide context for the potential performance of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its application in key catalytic reactions. These protocols are based on established methodologies for similar compounds and reactions.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of 4-alkylpyridines.

Materials:

  • Pyridine

  • Hexanoic anhydride

  • Zinc dust

  • Acetic acid

  • 40% Aqueous sodium hydroxide solution

  • Potassium carbonate

  • Chloroform

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 1500 mL of hexanoic anhydride and 300 g (3.80 moles) of dry pyridine.

  • Add 300 g (4.6 gram atoms) of zinc dust in small portions over 3 hours with stirring, maintaining the temperature between 25°C and 30°C using a water bath.

  • After the initial addition of zinc, add 300 mL of acetic acid to the reaction mixture, followed by a reflux condenser.

  • Add another 120 g (1.83 gram atoms) of zinc dust in small portions, allowing the reaction to reflux. After the addition is complete, continue refluxing for 30 minutes.

  • Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue refluxing for an additional 30 minutes.

  • Allow the flask to cool and transfer the contents to a larger round-bottomed flask.

  • Carefully neutralize the mixture with a 40% aqueous solution of sodium hydroxide.

  • Steam distill the mixture until approximately 3 L of distillate is collected.

  • Saturate the distillate with solid potassium carbonate. The organic layer will separate.

  • Remove the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product is then purified by fractional distillation to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling using this compound as a ligand.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol) in 2 mL of the toluene/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture at 100°C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Cross-Coupling Reaction

This protocol provides a general method for a palladium-catalyzed Heck reaction using this compound as a ligand.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a sealed tube, dissolve the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium(II) acetate (0.01 mmol), and this compound (0.02 mmol) in 5 mL of DMF.

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Seal the tube and heat the mixture at 120°C for 16 hours.

  • After cooling, pour the reaction mixture into diethyl ether and wash with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired product.

Visualizations

G General Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

G Experimental Workflow for a Catalytic Reaction Start Start Setup Reaction Setup (Under Inert Atmosphere) Start->Setup Reagents Add Reactants, Solvent, Base, and Ligand (this compound) Setup->Reagents Catalyst Add Metal Precursor (e.g., Pd(OAc)₂) Reagents->Catalyst Reaction Heat and Stir (e.g., 100°C, 12h) Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a catalytic reaction.

Application of 4-Hexylpyridine in Liquid Crystal Formulations: A Review of Related Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the potential applications of 4-hexylpyridine in liquid crystal formulations, drawing upon research on structurally related pyridine-containing liquid crystals. While direct and extensive research on this compound as a liquid crystal component is not widely available in the reviewed literature, the principles derived from analogous systems offer valuable insights into its expected behavior and potential uses. This document outlines the synthesis, characterization, and potential effects of incorporating pyridine moieties with alkyl chains into liquid crystal mixtures, providing a foundational understanding for researchers exploring this specific compound.

Introduction to Pyridine-Containing Liquid Crystals

Pyridine derivatives are a significant class of compounds in the field of liquid crystals due to their unique electronic and structural properties. The nitrogen atom in the pyridine ring introduces a dipole moment, influencing the dielectric anisotropy and intermolecular interactions within the liquid crystal phase. The geometry of the pyridine ring can also affect the molecular packing and, consequently, the mesophase behavior.

Synthesis of Pyridine-Based Liquid Crystalline Materials

The synthesis of liquid crystals containing a pyridine moiety typically involves multi-step organic reactions. A general synthetic approach for a related class of compounds, (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, is presented below. This can be adapted for the synthesis of other pyridine-containing mesogens.[1]

General Synthetic Scheme:

A common method for creating Schiff base/ester liquid crystals involves the condensation reaction between an aldehyde or ketone with a primary amine, followed by esterification. For pyridine-containing liquid crystals, a pyridine carboxaldehyde or a pyridine-containing amine could be used as a precursor.

Example Synthesis of a Related Compound:

The synthesis of (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(hexyloxy)benzoate (T6), a compound with a pyridine ring and a hexyl-containing chain, involves the reaction of 3-pyridinecarboxaldehyde with 4-aminophenyl 4-(hexyloxy)benzoate.[1]

Experimental Protocols for Characterization

The characterization of liquid crystal formulations is crucial to understanding their physical properties and determining their suitability for various applications. The following are standard experimental protocols used in the study of liquid crystals, including those containing pyridine derivatives.

Mesomorphic Behavior Analysis

The identification and characterization of liquid crystalline phases (mesophases) are primarily conducted using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[1][2]

Protocol for Polarized Optical Microscopy (POM):

  • A small sample of the liquid crystal material is placed between two glass slides.

  • The sample is heated to its isotropic liquid phase on a hot stage.

  • The sample is then cooled at a controlled rate.

  • The textures of the different liquid crystal phases are observed through a polarized microscope as the sample cools.

  • Characteristic textures, such as schlieren for nematic phases and focal conic fan textures for smectic A phases, are used to identify the mesophases.[1]

Protocol for Differential Scanning Calorimetry (DSC):

  • A small, accurately weighed sample (typically 1-5 mg) is sealed in an aluminum pan.

  • The sample is heated and cooled at a controlled rate (e.g., 10°C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen).[3]

  • The heat flow to or from the sample is measured as a function of temperature.

  • Phase transitions appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram.

  • The peak temperatures correspond to the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.

Structural Elucidation

The molecular structure of newly synthesized liquid crystals is confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Effect of Alkyl Chain Length on Mesophase Behavior

The length of the alkyl or alkoxy chain in a liquid crystal molecule significantly influences its mesomorphic properties. Studies on homologous series of pyridine-containing liquid crystals have demonstrated predictable trends.

In a series of (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate compounds, as the length of the terminal alkoxy chain increases, the stability of the nematic (N) phase generally decreases, while the stability of the smectic A (SmA) phase increases.[2] For instance, the derivative with a hexyloxy chain (T6) exhibits a purely nematic phase.[1][2] As the chain lengthens, a smectic A phase appears, and the nematic range narrows.[1][2] This is attributed to the increased van der Waals forces between the longer chains, which favor the more ordered smectic layering.

Compound (related series)Alkoxy Chain Length (n)Mesophases ExhibitedNematic Phase Stability (°C)Nematic Range (°C)Smectic A Phase Stability (°C)
T66Nematic164.453.9-
T88Nematic, Smectic A153.151.5-
T1616Smectic A--139.5

Table 1: Influence of alkoxy chain length on the mesomorphic properties of a homologous series of pyridine-based liquid crystals. Data extracted from a study on (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoates.[1][2]

Potential Role of this compound as a Dopant

While not explicitly detailed in the provided literature, this compound could potentially be used as a dopant in liquid crystal formulations to modify their physical properties. The introduction of a dopant can influence the host liquid crystal's:

  • Phase transition temperatures: The presence of a dopant can broaden or shift the temperature ranges of the mesophases.

  • Dielectric anisotropy: The dipole moment of the pyridine ring would contribute to the overall dielectric properties of the mixture.

  • Elastic constants: The shape and size of the this compound molecule could affect the elastic constants of the host.

  • Viscosity: The addition of a dopant can alter the viscosity of the liquid crystal mixture.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of liquid crystal materials.

Synthesis_Workflow cluster_synthesis Synthesis of Pyridine-Containing LC cluster_purification Purification Reactants Pyridine Precursor + Other Reagents Reaction Chemical Reaction (e.g., Condensation, Esterification) Reactants->Reaction Crude_Product Crude Liquid Crystal Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification Pure_Product Pure Liquid Crystal Purification->Pure_Product

A simplified workflow for the synthesis and purification of a pyridine-containing liquid crystal.

Characterization_Workflow cluster_thermal Thermal Analysis cluster_structural Structural Analysis LC_Sample Liquid Crystal Sample POM Polarized Optical Microscopy (POM) LC_Sample->POM DSC Differential Scanning Calorimetry (DSC) LC_Sample->DSC FTIR FT-IR Spectroscopy LC_Sample->FTIR NMR NMR Spectroscopy LC_Sample->NMR Mesophase_ID Mesophase_ID POM->Mesophase_ID Identifies Textures Transition_Temps Transition_Temps DSC->Transition_Temps Determines Temperatures & Enthalpies Functional_Groups Functional_Groups FTIR->Functional_Groups Confirms Functional Groups Molecular_Structure Molecular_Structure NMR->Molecular_Structure Elucidates Molecular Structure

A workflow diagram for the characterization of liquid crystal materials.

Conclusion

While specific data on the application of this compound in liquid crystal formulations is limited in the available literature, the study of analogous pyridine-containing liquid crystals provides a strong basis for predicting its behavior. The presence of the pyridine ring is expected to influence the dielectric properties, while the hexyl chain will play a crucial role in determining the mesophase behavior, likely promoting nematic or smectic phases depending on the overall molecular structure. The experimental protocols for synthesis and characterization outlined here provide a standard framework for researchers to investigate the properties of liquid crystal formulations incorporating this compound. Further experimental work is necessary to fully elucidate the specific effects and potential applications of this compound in liquid crystal technology.

References

Application Notes and Protocols: 4-Hexylpyridine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data on the performance of 4-Hexylpyridine as a corrosion inhibitor for steel was found in the public domain at the time of this writing. The following application notes and protocols are based on the well-documented behavior of other pyridine derivatives as corrosion inhibitors and are intended to provide a general framework for researchers, scientists, and drug development professionals interested in evaluating this specific compound. The provided quantitative data is from studies on analogous pyridine compounds and should be used as a reference for expected performance.

Introduction

Pyridine and its derivatives are a well-established class of organic corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. Their efficacy is attributed to the presence of the nitrogen heteroatom, which has a lone pair of electrons, and the π-electrons of the aromatic ring. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits the corrosion process.

The proposed mechanism for corrosion inhibition by pyridine derivatives involves the displacement of water molecules from the steel surface and the subsequent adsorption of the inhibitor. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the protonated pyridine molecule (in acidic solution) and the negatively charged steel surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻).

  • Chemisorption: Coordinate bond formation between the lone pair of electrons of the nitrogen atom and the vacant d-orbitals of iron atoms on the steel surface. The π-electrons of the pyridine ring can also contribute to this interaction.

The length of the alkyl chain, such as the hexyl group in this compound, is expected to influence its solubility and the surface coverage on the steel, potentially enhancing the protective film's hydrophobicity and stability.

Potential Applications

Based on the performance of similar pyridine derivatives, this compound could be a potential corrosion inhibitor in various industrial applications, including:

  • Acid pickling and cleaning: To protect the base metal from excessive dissolution.

  • Oil and gas industry: To mitigate corrosion in pipelines and other equipment exposed to acidic media.

  • Cooling water systems: As a component in inhibitor formulations.

Quantitative Data for Analogous Pyridine Derivatives

The following tables summarize the corrosion inhibition performance of various pyridine derivatives on steel in acidic media, providing a benchmark for the potential efficacy of this compound.

Table 1: Inhibition Efficiency of Pyridine Derivatives Determined by Weight Loss

InhibitorCorrosive MediumConcentration (M)Temperature (°C)Inhibition Efficiency (%)Reference
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP)0.5 M HCl0.00052598.4[1][2]
Pyridinium Bromide Derivatives (A1, A2, A3)1 M H₂SO₄0.0120~90 (Approx.)[3]
Pyridine0.1 M HCl0.00056070[4]
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (4-POX)1 M HCl0.0013091

Table 2: Electrochemical Parameters for Pyridine Derivatives

InhibitorCorrosive MediumConcentration (mM)MethodKey FindingReference
4-(pyridin-4-yl)thiazol-2-amine (PTA)1 M HCl0.2EIS/PDPMixed-type inhibitor, 96.06% efficiency[5][6]
Pyridine-based Schiff bases (DAP-1)1 M HCl0.04 (g/L)EIS/PDPMixed-type inhibitor, 98.5% efficiency[7]
4-Hydroxypyridine (4-HPy) with Halogen Ions0.5 M HClNot SpecifiedSHG/EchemSynergistic inhibition with halogen ions[8]

Experimental Protocols

The following are detailed protocols for the most common techniques used to evaluate the performance of corrosion inhibitors like this compound.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Distilled water

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • This compound

  • Water bath or thermostat

  • Glass hooks and beakers

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit, to achieve a smooth, mirror-like surface.

    • Rinse the coupons thoroughly with distilled water.

    • Degrease the coupons with acetone and dry them in a stream of warm air.

    • Store the prepared coupons in a desiccator until use.

  • Initial Weight Measurement:

    • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution (blank) and several solutions containing different concentrations of this compound.

    • Suspend each coupon in a separate beaker containing the test solution using a glass hook. Ensure the coupon is fully immersed.

    • Maintain the temperature of the beakers using a water bath for a specified immersion period (e.g., 6, 12, 24 hours).

  • Final Weight Measurement:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with distilled water to remove corrosion products.

    • Clean the coupons with a soft brush, rinse again with distilled water, then with acetone, and dry them.

    • Weigh the dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × t × ρ), where A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel sample with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium with and without this compound.

Procedure:

  • Electrode Preparation:

    • Prepare the mild steel working electrode by polishing, rinsing, and drying as described in the weight loss protocol.

    • Mount the electrode in a holder, ensuring only a specific surface area is exposed to the solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution (with or without inhibitor).

  • Open Circuit Potential (OCP) Measurement:

    • Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • The inhibition efficiency can be calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100.

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Extrapolate the linear portions of the cathodic and anodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • The inhibition efficiency can be calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a new corrosion inhibitor.

experimental_workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation prep_steel Steel Coupon Preparation (Polishing) weight_loss Weight Loss Measurement prep_steel->weight_loss electrochem Electrochemical Tests (EIS, PDP) prep_steel->electrochem surface_analysis Surface Analysis (SEM, AFM, XPS) prep_steel->surface_analysis prep_solution Inhibitor Solution Preparation prep_solution->weight_loss prep_solution->electrochem calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie electrochem->calc_ie det_mechanism Determine Inhibition Mechanism electrochem->det_mechanism surface_analysis->det_mechanism adsorption_iso Adsorption Isotherm Modeling calc_ie->adsorption_iso det_mechanism->adsorption_iso conclusion Conclusion on Inhibitor Performance adsorption_iso->conclusion

Caption: Experimental workflow for corrosion inhibitor evaluation.

Proposed Inhibition Mechanism

This diagram illustrates the proposed mechanism of how a pyridine derivative like this compound inhibits the corrosion of steel in an acidic medium.

inhibition_mechanism cluster_solution Acidic Solution (e.g., HCl) cluster_surface Steel Surface (Fe) cluster_adsorption Adsorption & Film Formation H+ H⁺ Adsorbed_inhibitor Protective Inhibitor Film (Physisorption & Chemisorption) Cl- Cl⁻ Fe_surface Fe Fe Fe Fe Cl-->Fe_surface Adsorption H2O H₂O H2O->Fe_surface Hydration Inhibitor_protonated R-Py-H⁺ Inhibitor_protonated->Fe_surface Electrostatic Attraction Fe_surface->Adsorbed_inhibitor Displacement of H₂O & Adsorption of Inhibitor Corrosion_inhibited Corrosion Inhibited Adsorbed_inhibitor->Corrosion_inhibited

Caption: Corrosion inhibition mechanism of a pyridine derivative.

References

Application Notes and Protocols for 4-Hexylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hexylpyridine in organic synthesis, including its synthesis, physical and chemical properties, and applications as a ligand and intermediate. Detailed experimental protocols and quantitative data are provided to facilitate its use in a research and development setting.

Compound Information

This compound is an alkyl-substituted pyridine derivative that serves as a versatile building block and ligand in organic synthesis. Its hexyl group imparts lipophilicity, which can be advantageous in modifying the solubility and electronic properties of target molecules.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 27876-24-0[1][2]
Molecular Formula C₁₁H₁₇N[1][2]
Molecular Weight 163.26 g/mol [1][2]
Boiling Point 246.0 °C (estimated)[3]
LogP 4.350 (estimated)[3]
Solubility Soluble in water (254.3 mg/L at 25 °C, estimated)[3]

Synthesis of this compound

The direct C-4 alkylation of pyridine to synthesize this compound can be challenging due to issues with regioselectivity.[4] Modern synthetic methods have overcome this by employing strategies such as the use of blocking groups in Minisci-type reactions or transition-metal-catalyzed C-H activation.[4][5]

Protocol: Synthesis of this compound via Minisci Reaction with a Fumarate-Derived Blocking Group

This protocol is based on a general method for the C-4 selective alkylation of pyridines and is adapted for the synthesis of this compound.[4][6] The process involves the initial formation of a pyridinium salt with a fumarate-derived blocking group, followed by a regioselective Minisci reaction and subsequent removal of the blocking group.

Experimental Workflow:

Pyridine Pyridine Pyridinium_Salt Pyridinium Salt (Blocking Group Attached) Pyridine->Pyridinium_Salt Blocking Group Installation Maleic_Acid Maleic Acid Derivative Maleic_Acid->Pyridinium_Salt Minisci_Reaction Minisci Reaction (Radical Addition) Pyridinium_Salt->Minisci_Reaction Heptanoic_Acid Heptanoic Acid Heptanoic_Acid->Minisci_Reaction Alkylated_Adduct C-4 Alkylated Adduct Minisci_Reaction->Alkylated_Adduct Deprotection Deprotection Alkylated_Adduct->Deprotection DBU Hexylpyridine This compound Deprotection->Hexylpyridine

Caption: Synthesis of this compound via Minisci Reaction.

Step 1: Synthesis of the Pyridinium Salt (Blocking Group Installation)

  • To a solution of pyridine (1.0 equiv) in a suitable solvent such as dichloromethane, add the fumarate-derived blocking group precursor (1.1 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The resulting pyridinium salt can often be isolated by precipitation or crystallization and used in the next step without further purification.

Step 2: Minisci-Type Decarboxylative Alkylation

  • In a reaction vessel, combine the pyridinium salt (1.0 equiv), heptanoic acid (2.0 equiv), and a silver nitrate catalyst (AgNO₃, 20 mol%).[4]

  • Dissolve the mixture in a biphasic solvent system of 1,2-dichloroethane (DCE) and water (1:1).[4]

  • Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) as the oxidant.[4]

  • Heat the reaction mixture to 50 °C and stir for 2 hours.[4]

  • After completion, cool the reaction to room temperature and perform a work-up by separating the organic layer, washing with water, and drying over sodium sulfate.

Step 3: Removal of the Blocking Group (Deprotection)

  • Dissolve the crude C-4 alkylated adduct in a suitable solvent.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) to the solution.[4]

  • Stir the mixture at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC).

  • Purify the resulting this compound by column chromatography on silica gel.

Quantitative Data for C-4 Alkylation of Pyridine (General Method): [4]

Carboxylic Acid PrecursorProductYield (%)
Cyclohexanecarboxylic acid4-Cyclohexylpyridine81
4-Phenylbutanoic acid4-(3-Phenylpropyl)pyridine72
Pivalic acid4-tert-Butylpyridine65

Applications of this compound in Organic Synthesis

Intermediate in the Synthesis of Complex Ligands

This compound derivatives are valuable intermediates in the synthesis of more complex molecules, particularly ligands for metal catalysis. The hexyl group can tune the steric and electronic properties of the final ligand.

Protocol: Synthesis of 2-chloro-4-(4-hexyl-2-thienyl)-pyridine via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a substituted pyridine that serves as a precursor to a ligand for a luminescent platinum(II) complex.

Experimental Workflow:

Boronic_Ester Boronic Ester Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Ester->Suzuki_Coupling Pyridine_Derivative 2-Chloro-4-bromopyridine Pyridine_Derivative->Suzuki_Coupling Product 2-chloro-4-(4-hexyl-2-thienyl)-pyridine Suzuki_Coupling->Product Pd(PPh₃)₄, Na₂CO₃

Caption: Suzuki-Miyaura Coupling for Ligand Synthesis.

Materials:

  • 4-Hexyl-2-thienylboronic acid pinacol ester

  • 2-Chloro-4-bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a Schlenk tube, combine the boronic ester (1.0 equiv), 2-chloro-4-bromopyridine (1.2 equiv), sodium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the tube with argon.

  • Add a degassed mixture of DME and water (1:1 v/v).

  • Stir the reaction mixture at reflux for 48 hours.

  • Cool the reaction to room temperature and add ethyl acetate and water.

  • Separate the organic phase, wash with water, and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Role as a Ligand in Catalysis

Pyridine derivatives are widely used as ligands in transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its catalytic activity and selectivity. While specific catalytic applications directly employing this compound as a ligand are not extensively detailed in the provided search results, its structural similarity to other 4-alkylpyridines suggests its potential use in various cross-coupling reactions. For instance, 4-ethylpyridine has been used as an additive in Ni-catalyzed reductive cross-coupling reactions. It is plausible that this compound could serve a similar role, potentially influencing reaction efficiency.

Safety Information

Detailed safety information for this compound is not extensively provided in the search results. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety data, consult the Safety Data Sheet (SDS) from the supplier.

References

Application Notes and Protocols for the Quantification of 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and ensuring product safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the two most common and robust analytical techniques for such compounds. The following protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. These properties, summarized in Table 1, influence the choice of chromatographic conditions and sample preparation techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₇NPubChem[1]
Molecular Weight 163.26 g/mol PubChem[1]
Boiling Point 246.0 °C (estimated)The Good Scents Company[2]
logP (o/w) 3.7 (estimated)PubChem[1]
Water Solubility 254.3 mg/L at 25 °C (estimated)The Good Scents Company[2]

Table 1: Physicochemical Properties of this compound. These properties indicate that this compound is a relatively non-polar and volatile compound, making it suitable for both GC and reversed-phase HPLC analysis.

Analytical Methods for Quantification

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) Method

Given its volatility and thermal stability, GC is a highly suitable method for the analysis of this compound. Coupling with a Flame Ionization Detector (FID) provides excellent sensitivity for routine quantification, while a Mass Spectrometer (MS) offers higher selectivity and structural confirmation.

Experimental Protocol: GC-FID/MS

1. Instrumentation

  • Gas Chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).

  • Autosampler for precise and reproducible injections.

  • Data acquisition and processing software.

2. Chromatographic Conditions A summary of the recommended GC conditions is provided in Table 2.

ParameterRecommended Condition
Column Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
FID Temperature 300 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV
Scan Range (for MS) m/z 40-300

Table 2: Recommended GC-FID/MS Parameters for this compound Analysis.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for complex matrices to remove interferences.

4. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique that can also be employed for the quantification of this compound, particularly for samples in a liquid matrix or when derivatization is not desirable. A reversed-phase method with UV detection is generally suitable.

Experimental Protocol: HPLC-UV/MS

1. Instrumentation

  • High-Performance Liquid Chromatograph with a UV detector and/or a mass spectrometer (MS).

  • Autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions A summary of the recommended HPLC conditions is provided in Table 3.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
MS Ionization (if used) Electrospray Ionization (ESI), Positive Mode

Table 3: Recommended HPLC-UV/MS Parameters for this compound Analysis.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase B in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify this compound in the samples using the calibration curve.

Diagrams

The following diagrams illustrate the experimental workflows for the GC and HPLC analytical methods.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions GC GC Separation Standard->GC Sample Prepare Sample Solutions Sample->GC Detector FID/MS Detection GC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-FID/MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation Standard->HPLC Sample Prepare Sample Solutions (Filtration) Sample->HPLC Detector UV/MS Detection HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV/MS.

Conclusion

The analytical methods detailed in this document provide robust and reliable frameworks for the quantification of this compound. The GC-based method is ideal for volatile samples, offering high efficiency and sensitivity. The HPLC method provides a versatile alternative, particularly for liquid samples and non-volatile matrices. The choice of the optimal method should be based on the specific requirements of the analysis, including sample characteristics, desired sensitivity, and available instrumentation. Proper method validation should be performed to ensure accuracy and precision for the intended application.

References

Application Note: GC-MS Analysis of 4-Hexylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized procedure for the qualitative and quantitative analysis of 4-Hexylpyridine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established protocols for the analysis of pyridine compounds and can be adapted for specific research needs. This document provides comprehensive experimental protocols, from sample preparation to data analysis, and includes a template for data presentation. The included diagrams illustrate the experimental workflow and the chemical structures of the target analytes.

Introduction

This compound is a substituted pyridine with potential applications in various fields, including materials science and as an intermediate in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its derivatives. Its high sensitivity and specificity make it an ideal method for analyzing these compounds in complex matrices.[1][2] This application note provides a starting point for developing a robust GC-MS method for these specific analytes.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade or GC-MS grade solvents such as dichloromethane, hexane, methanol, or ethyl ether are required.[3]

  • Standards: Analytical standards of this compound and its derivatives of known purity.

  • Internal Standard (IS): A compound with similar chemical properties to the analytes but chromatographically resolved, such as Pyridine-d5, can be used.[4]

  • Sample Vials: 1.5 mL glass GC autosampler vials with inserts.[3]

Sample Preparation

The following is a general protocol for the preparation of liquid samples. For solid samples or complex matrices, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound and its derivatives in a suitable volatile organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • Spike each calibration standard with the internal standard at a constant concentration.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the analytes.

    • Dissolve or dilute the sample in a known volume of a suitable solvent.

    • If necessary, perform a cleanup step to remove interfering matrix components.

    • Add the internal standard to the sample solution at the same concentration as in the calibration standards.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot of the final solution into a GC-MS vial.

For biological samples, a headspace GC-MS method may be more appropriate to minimize matrix effects and reduce sample preparation time.[4][5]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of pyridine compounds and can be used as a starting point for method development for this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 0.25 mm I.D. × 0.25 µm film thickness) or equivalent[2]
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 10:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is an example table for the analysis of this compound and two hypothetical derivatives.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound12.516393106
Derivative A14.2177107120
Derivative B15.8191121134
Pyridine-d5 (IS)8.48456-

Note: The retention times and mass-to-charge ratios for the derivatives are hypothetical and should be determined experimentally.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction IS_Spike Internal Standard Spiking Extraction->IS_Spike Vortex Vortexing IS_Spike->Vortex Filtration Filtration/Centrifugation Vortex->Filtration Vial Transfer to GC Vial Filtration->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Peak_Integration Peak Integration TIC->Peak_Integration Library_Search Library Search (Qualitative) Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Reporting Library_Search->Report Quantification->Report Chemical_Structures cluster_4HP This compound cluster_Deriv This compound Derivative (General Structure) struct1      [Image of the chemical structure of this compound]     struct2      [Image of the chemical structure of this compound with an 'R' group substitution]    

References

Application Notes and Protocols for Studying 4-Hexylpyridine Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the experimental setup and protocols for the study of 4-Hexylpyridine monolayers at the air-water interface. This information is crucial for understanding the physicochemical properties of this molecule, which can be relevant in fields such as drug delivery, materials science, and interfacial chemistry.

Introduction

This compound is an amphiphilic molecule consisting of a hydrophilic pyridine headgroup and a hydrophobic hexyl tail. This structure allows it to form monomolecular films (monolayers) at the air-water interface. The study of these monolayers provides valuable insights into molecular packing, orientation, and phase behavior in a two-dimensional environment. Such studies are instrumental in understanding how molecules with similar structures, such as certain drug candidates, might interact with biological membranes or other interfaces.

Experimental Setup

The primary instrument for studying monolayers is the Langmuir trough . This apparatus allows for the formation, compression, and characterization of monomolecular films. A typical setup includes:

  • Trough: A shallow trough made of a hydrophobic material like Teflon® to contain the aqueous subphase.

  • Barriers: Movable barriers, also typically made of a hydrophilic material like Delrin®, are used to compress the monolayer on the subphase surface.

  • Surface Pressure Sensor: A Wilhelmy plate or a similar sensor is used to measure the surface pressure (Π), which is the reduction in the surface tension of the pure subphase caused by the monolayer.

  • Brewster Angle Microscope (BAM): This non-invasive imaging technique allows for the direct visualization of the monolayer's morphology and phase transitions during compression.[1][2] It works by directing p-polarized light at the Brewster angle of the air-water interface (approximately 53°); in the absence of a monolayer, there is no reflection, but the presence of the film alters the refractive index and causes light to be reflected, thus generating an image.[1][2]

  • Spectroscopic Probes (Optional): Techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) can be integrated to provide information about the chemical composition and molecular orientation within the monolayer.

Experimental Protocols

Preparation of the Subphase and Spreading Solution
  • Subphase Preparation: Fill the Langmuir trough with ultrapure water (Milli-Q® or equivalent, with a resistivity of 18.2 MΩ·cm). The purity of the water is critical to avoid contamination that could affect the monolayer's properties. For specific studies, the subphase can be modified with buffers, salts, or other relevant molecules to mimic physiological conditions or to study specific interactions.

  • Spreading Solution Preparation: Prepare a dilute solution of this compound in a volatile, water-immiscible organic solvent (e.g., chloroform or hexane) at a concentration of approximately 1 mg/mL. The high volatility of the solvent ensures that it will evaporate completely after being spread on the subphase, leaving only the this compound monolayer.

Monolayer Formation and Compression
  • Surface Cleaning: Before spreading the monolayer, clean the surface of the subphase by aspirating the top layer of water to remove any potential contaminants. The surface pressure should be close to 0 mN/m on a clean surface.

  • Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the this compound spreading solution onto the air-water interface at different locations.

  • Solvent Evaporation: Allow sufficient time (typically 10-15 minutes) for the solvent to evaporate completely.

  • Monolayer Compression and Data Acquisition:

    • Begin compressing the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 mm/min).

    • Simultaneously, record the surface pressure (Π) as a function of the area per molecule (A). This generates the surface pressure-area (Π-A) isotherm .[1]

    • Throughout the compression, capture images of the monolayer morphology using the Brewster Angle Microscope at different surface pressures.

Data Presentation: Surface Pressure-Area Isotherm

Phase of MonolayerDescriptionRepresentative Surface Pressure (mN/m)Representative Area per Molecule (Ų/molecule)
Gas (G) Molecules are far apart and behave like a 2D gas.< 1> 100
Liquid Expanded (LE) Molecules begin to interact as the area is reduced.1 - 1060 - 100
Liquid Condensed (LC) A more ordered phase with stronger intermolecular interactions.10 - 3030 - 60
Solid (S) A highly ordered, solid-like phase.> 30< 30
Collapse Point The point at which the monolayer breaks and forms 3D structures.> 35Varies

Disclaimer: The quantitative values in this table are representative of a typical short-chain 4-alkylpyridine and are intended for illustrative purposes. Actual values for this compound may vary and should be determined experimentally.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental study of a this compound monolayer.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_subphase Prepare Aqueous Subphase spread Spread Monolayer on Subphase prep_subphase->spread prep_solution Prepare this compound Spreading Solution prep_solution->spread evap Solvent Evaporation spread->evap compress Compress Monolayer evap->compress isotherm Record Surface Pressure-Area Isotherm compress->isotherm bam Capture Brewster Angle Microscopy Images compress->bam spectroscopy Perform Spectroscopic Analysis (Optional) compress->spectroscopy analyze_iso Analyze Isotherm for Phase Transitions isotherm->analyze_iso analyze_bam Correlate BAM Images with Isotherm bam->analyze_bam analyze_spec Determine Molecular Orientation spectroscopy->analyze_spec

Caption: Experimental workflow for studying this compound monolayers.

Logical Relationship of Monolayer Characterization

This diagram shows the relationship between the experimental techniques and the information they provide about the monolayer.

G cluster_input Experimental Input cluster_technique Characterization Techniques cluster_output Derived Properties molecule This compound langmuir Langmuir Trough molecule->langmuir bam Brewster Angle Microscopy langmuir->bam irras IRRAS langmuir->irras isotherm Π-A Isotherm langmuir->isotherm morphology Monolayer Morphology bam->morphology orientation Molecular Orientation irras->orientation phase Phase Behavior isotherm->phase morphology->phase orientation->phase

Caption: Relationship between techniques and monolayer properties.

References

The Role of 4-Hexylpyridine in Nanoparticle Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of modern nanotechnology, with profound implications for fields ranging from catalysis to nanomedicine. A key strategy in achieving this control is the use of templating or capping agents, which direct the nucleation and growth of nanoparticles. Among the diverse array of molecules utilized for this purpose, 4-alkylpyridines, including 4-hexylpyridine, have emerged as effective stabilizers and structure-directing agents. The hydrophobic alkyl chain and the coordinating pyridine headgroup allow these molecules to interface with nanoparticle surfaces, preventing aggregation and influencing the final morphology. This document provides a detailed overview of the conceptual framework and generalizable protocols for the synthesis of nanoparticles using this compound as a template or capping agent.

While specific, detailed protocols for this compound are not extensively documented in publicly available literature, its role can be extrapolated from the well-established functions of similar long-chain alkylated pyridine and amine compounds in nanoparticle synthesis. The pyridine moiety can coordinate to the surface of metal nanoparticles, while the hexyl chain provides a steric barrier, preventing particle agglomeration and enabling solubility in various solvents.

Application Notes

The use of this compound as a template or capping agent in nanoparticle synthesis offers several potential advantages:

  • Size and Shape Control: By adsorbing to specific crystallographic faces of the growing nanoparticle, this compound can modulate the relative growth rates of these faces, thereby influencing the final shape of the nanoparticle. The concentration of this compound can also be tuned to control the final particle size.

  • Colloidal Stability: The hydrophobic hexyl chains extending from the nanoparticle surface provide steric hindrance, preventing the nanoparticles from aggregating and precipitating out of solution. This is crucial for applications that require stable, well-dispersed nanoparticle solutions.

  • Surface Functionalization: The pyridine ring on the surface of the nanoparticles can serve as a chemical handle for further functionalization. For instance, it can be protonated or used in coordination chemistry to attach other molecules, such as drugs or targeting ligands.

  • Enhanced Catalytic Activity: For catalytic applications, the presence of this compound on the nanoparticle surface can modify the electronic properties of the metal, potentially enhancing its catalytic activity and selectivity.

Conceptual Experimental Workflow

The synthesis of nanoparticles using this compound as a template generally follows a "bottom-up" chemical reduction approach. A metal salt precursor is reduced in the presence of this compound, which then directs the assembly of the resulting metal atoms into nanoparticles.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization Metal_Precursor Metal Salt Precursor (e.g., HAuCl4, AgNO3, H2PtCl6) Mixing Mixing of Precursor, Solvent, and this compound Metal_Precursor->Mixing Solvent Solvent (e.g., Toluene, Ethanol) Solvent->Mixing Hexylpyridine This compound (Template/Capping Agent) Hexylpyridine->Mixing Reducing_Agent Reducing Agent (e.g., NaBH4, Citrate) Reduction Introduction of Reducing Agent Reducing_Agent->Reduction Mixing->Reduction Nucleation Nucleation Reduction->Nucleation Growth Controlled Growth Nucleation->Growth Purification Purification (e.g., Centrifugation, Washing) Growth->Purification Characterization Characterization (TEM, UV-Vis, DLS) Purification->Characterization Product Stable Nanoparticle Colloid Characterization->Product

Caption: General workflow for nanoparticle synthesis using this compound.

Generalized Protocols

The following protocols are generalized based on common nanoparticle synthesis methods where alkylated pyridines or similar capping agents are employed. Researchers should optimize the specific parameters (concentrations, temperature, reaction time) for their particular application.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes a two-phase method for synthesizing this compound-capped gold nanoparticles.

Materials:

ReagentFormulaMolarity/Concentration
Tetrachloroauric(III) acid trihydrateHAuCl₄·3H₂O30 mM in deionized water
This compoundC₁₁H₁₇N0.1 M in toluene
Tetraoctylammonium bromide (TOAB)(C₈H₁₇)₄NBr50 mM in toluene
Sodium borohydride (NaBH₄)NaBH₄0.4 M in deionized water (prepare fresh)
TolueneC₇H₈-
EthanolC₂H₅OH-

Procedure:

  • Phase Transfer: In a 100 mL flask, mix 25 mL of the TOAB solution with 8 mL of the HAuCl₄ solution. The solution should be vigorously stirred until the aqueous phase becomes colorless and the organic (toluene) phase turns a deep orange-red, indicating the transfer of the gold salt.

  • Addition of Capping Agent: To the organic phase, add 10 mL of the this compound solution with continuous stirring.

  • Reduction: While stirring vigorously, rapidly add 20 mL of freshly prepared, ice-cold sodium borohydride solution. The color of the organic phase should immediately change to a deep ruby red, indicating the formation of gold nanoparticles.

  • Stirring: Continue to stir the biphasic mixture for at least 4 hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Separate the organic phase containing the AuNPs using a separatory funnel.

    • Wash the organic phase three times with deionized water to remove excess reducing agent and phase transfer catalyst.

    • Precipitate the AuNPs by adding ethanol.

    • Centrifuge the mixture to collect the nanoparticles and discard the supernatant.

    • Redisperse the nanoparticles in fresh toluene.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

This protocol outlines a single-phase method in an organic solvent.

Materials:

ReagentFormulaMolarity/Concentration
Silver nitrateAgNO₃0.1 M in ethanol
This compoundC₁₁H₁₇N0.5 M in ethanol
Sodium borohydride (NaBH₄)NaBH₄0.2 M in ethanol (prepare fresh)
EthanolC₂H₅OH-

Procedure:

  • Mixing: In a 250 mL three-neck flask equipped with a condenser and a nitrogen inlet, combine 50 mL of ethanol and 10 mL of the this compound solution.

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes to remove oxygen.

  • Addition of Precursor: While stirring, inject 5 mL of the silver nitrate solution into the flask.

  • Reduction: Slowly add 10 mL of the freshly prepared sodium borohydride solution dropwise over a period of 10 minutes.

  • Reaction: The solution will gradually change color to a yellowish-brown, indicating the formation of silver nanoparticles. Allow the reaction to proceed for 2 hours under a nitrogen atmosphere with constant stirring.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Wash the resulting solid with deionized water and then ethanol to remove unreacted reagents and byproducts.

    • Centrifuge to collect the nanoparticles.

    • Dry the nanoparticles under vacuum.

Signaling Pathway and Logical Relationships

The synthesis process can be visualized as a series of controlled steps where the final nanoparticle characteristics are dependent on the initial reaction conditions.

G cluster_inputs Input Parameters cluster_processes Physicochemical Processes cluster_outputs Nanoparticle Properties Concentration [this compound] Surface_Passivation Surface Passivation Concentration->Surface_Passivation Ratio [Reducer] / [Precursor] Ratio Nucleation_Rate Nucleation Rate Ratio->Nucleation_Rate Growth_Rate Growth Rate Ratio->Growth_Rate Temperature Temperature Temperature->Nucleation_Rate Temperature->Growth_Rate Solvent_Polarity Solvent Polarity Solvent_Polarity->Surface_Passivation Size Particle Size Nucleation_Rate->Size Growth_Rate->Size Shape Particle Shape Growth_Rate->Shape Surface_Passivation->Shape Stability Colloidal Stability Surface_Passivation->Stability

Caption: Influence of reaction parameters on nanoparticle properties.

Disclaimer: The provided protocols are generalized and should be adapted and optimized for specific research needs and safety considerations. All work should be performed in a properly ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Investigating the Electrochemical Behavior of 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the electrochemical behavior of 4-Hexylpyridine. Due to the limited direct experimental data on this compound, this document synthesizes information from the electrochemical studies of pyridine and its alkylated derivatives to propose expected behaviors and methodologies.

Application Notes

Introduction to the Electrochemistry of Alkylpyridines

Pyridine and its derivatives are electroactive molecules that can undergo both reduction and oxidation processes. The electrochemical behavior of these compounds is significantly influenced by the nature and position of substituents on the pyridine ring. For this compound, the hexyl group at the 4-position is an electron-donating group. This substitution is expected to increase the electron density on the pyridine ring, making it easier to oxidize and harder to reduce compared to unsubstituted pyridine.

The study of the electrochemical properties of this compound is relevant in various fields:

  • Drug Development: Understanding the redox properties of molecules is crucial in drug metabolism studies, as metabolic pathways often involve oxidation and reduction reactions.

  • Corrosion Inhibition: Pyridine derivatives are known to act as corrosion inhibitors. Their effectiveness is related to their ability to adsorb onto metal surfaces and participate in electrochemical processes at the metal-solution interface.

  • Organic Synthesis: Electrochemical methods can be employed for the selective functionalization of pyridine rings, such as alkylation and carboxylation.[1] Knowledge of the electrochemical behavior of the starting material is essential for developing such synthetic routes.

  • Catalysis: Metal complexes with pyridine-based ligands are used as catalysts in various chemical reactions. The redox potential of the ligand can influence the catalytic activity of the metal center.[2]

Expected Electrochemical Behavior of this compound

Based on the literature for pyridine and its derivatives, the following electrochemical behavior for this compound can be anticipated:

  • Reduction: The reduction of the pyridine ring is generally a one-electron process to form a radical anion. This process is often irreversible or quasi-reversible, depending on the experimental conditions, such as the solvent and the presence of proton donors. The reduction potential is expected to be more negative than that of unsubstituted pyridine due to the electron-donating nature of the hexyl group. For comparison, the reduction of some imine-substituted pyridines in acidic solutions occurs in the range of -0.5 to -0.7 V.[3][4] In aprotic media like acetonitrile, the reduction of pyridine has been observed at a peak potential of -1.07 V vs. Ag/AgClO4.[5]

  • Oxidation: The oxidation of the pyridine nitrogen is generally an irreversible process that occurs at positive potentials. The electron-donating hexyl group should lower the oxidation potential, making this compound easier to oxidize than pyridine.

  • Influence of pH: In aqueous solutions, the electrochemical behavior of pyridine derivatives can be pH-dependent due to the protonation of the pyridine nitrogen.[6]

Quantitative Data Summary

The following table summarizes the expected range of electrochemical potentials for this compound based on data for related pyridine derivatives. It is important to note that these are estimated values and require experimental verification.

Electrochemical Process Parameter Expected Value (vs. Ag/AgCl or SCE) Technique Notes
ReductionPeak Potential (Epc)-1.0 to -2.5 VCyclic VoltammetryHighly dependent on solvent and electrolyte. The hexyl group makes it more negative than pyridine.
OxidationPeak Potential (Epa)+1.0 to +2.0 VCyclic VoltammetryIrreversible process. The hexyl group makes it less positive than pyridine.

Experimental Protocols

This section provides detailed protocols for the electrochemical characterization of this compound using cyclic voltammetry (CV), a fundamental and widely used electroanalytical technique.[7][8]

Protocol for Cyclic Voltammetry in Aprotic Media

This protocol is suitable for investigating the intrinsic redox properties of this compound without the complications of protonation.

Objective: To determine the reduction and oxidation potentials of this compound in a non-aqueous solvent.

Materials:

  • This compound

  • Acetonitrile (CH3CN), anhydrous, electrochemical grade

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or similar supporting electrolyte

  • Argon or Nitrogen gas, high purity

  • Potentiostat/Galvanostat

  • Three-electrode cell comprising:

    • Glassy carbon or platinum working electrode

    • Platinum wire or graphite rod counter electrode

    • Ag/Ag+ (e.g., 0.01 M AgNO3 in acetonitrile) or Saturated Calomel Electrode (SCE) as the reference electrode

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile.

  • Analyte Solution Preparation: Prepare a 1-5 mM solution of this compound in the electrolyte solution.

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and then with acetonitrile, and dry thoroughly.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Add the analyte solution to the cell.

    • De-aerate the solution by bubbling with argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat parameters:

      • Initial Potential: 0 V

      • Vertex Potential 1 (for reduction): -2.5 V

      • Vertex Potential 2 (for oxidation): +2.0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammogram.

    • Record the data and note the peak potentials for any observed reduction or oxidation waves.

    • Perform experiments at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the electrochemical processes.

Protocol for Cyclic Voltammetry in Aqueous Media

This protocol is suitable for investigating the influence of pH on the electrochemical behavior of this compound.

Objective: To determine the pH-dependent redox potentials of this compound.

Materials:

  • This compound

  • Britton-Robinson buffer or phosphate buffer solutions of various pH values (e.g., pH 3, 7, 10)

  • Potassium chloride (KCl) or sodium sulfate (Na2SO4) as a supporting electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode cell (as described in 2.1, with an Ag/AgCl or SCE reference electrode)

Procedure:

  • Buffer Solution Preparation: Prepare a series of buffer solutions with the desired pH values, containing 0.1 M of the supporting electrolyte.

  • Analyte Solution Preparation: Prepare a 1-5 mM solution of this compound in each buffer solution.

  • Electrode Preparation: Polish the working electrode as described in 2.1.1.

  • Electrochemical Cell Setup: Assemble the three-electrode cell and add the analyte solution. De-aeration is also recommended for aqueous solutions.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat parameters similar to the aprotic experiment, adjusting the potential window as necessary based on the solvent window of the aqueous buffer.

    • Run the cyclic voltammogram for each pH value.

    • Record the peak potentials and currents.

    • Plot the peak potentials as a function of pH to determine the pH-dependence of the redox processes.

Visualizations

Logical Workflow for Electrochemical Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Analyte and Electrolyte Solutions setup_cell Assemble 3-Electrode Cell prep_sol->setup_cell prep_elec Polish and Clean Working Electrode prep_elec->setup_cell deaeration De-aerate Solution (Ar or N2) setup_cell->deaeration run_cv Run Cyclic Voltammetry (Vary Scan Rate/pH) deaeration->run_cv record_data Record Peak Potentials and Currents run_cv->record_data plot_data Plot Voltammograms and Analyze Data record_data->plot_data interpret Interpret Results: Redox Potentials, Reversibility plot_data->interpret

Caption: Workflow for the electrochemical analysis of this compound.

Proposed Electrochemical Reduction Pathway

G cluster_main Reduction of this compound mol_start This compound mol_radical Radical Anion mol_start->mol_radical + e- mol_dimer Dimerization/Further Reactions mol_radical->mol_dimer Chemical Step

Caption: Simplified pathway for the electrochemical reduction of this compound.

References

Derivatization of 4-Hexylpyridine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylpyridine is a substituted pyridine derivative that finds application in various chemical syntheses and is a potential impurity or metabolite in pharmaceutical and agricultural products. Its analysis at trace levels often requires derivatization to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The pyridine ring in this compound lacks active hydrogens (e.g., from hydroxyl, amino, or carboxyl groups), making common silylation or acylation reactions that target these functional groups ineffective. Therefore, the derivatization strategies presented here focus on the reactivity of the pyridine nitrogen atom. For GC-MS analysis, a method involving derivatization with an alkyl chloroformate is proposed. For HPLC-UV analysis, a quaternization reaction to form a pyridinium salt with enhanced UV absorbance is detailed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Alkyl Chloroformate Derivatization

Principle:

This method is based on the derivatization of this compound with an alkyl chloroformate, such as ethyl chloroformate (ECF), in an aqueous/organic biphasic system. While chloroformates are typically used to derivatize primary and secondary amines and phenols, the pyridine nitrogen can also react under appropriate conditions to form a stable, volatile derivative suitable for GC-MS analysis. The derivatization enhances the volatility and chromatographic properties of the analyte.

Data Presentation:

ParameterValueReference
Analyte This compoundN/A
Derivatizing Reagent Ethyl Chloroformate (ECF)[1][2]
Catalyst/Medium Pyridine (as catalyst and pH adjustment), Sodium Carbonate Buffer[1]
Reaction Conditions Room Temperature, 5-10 minutesAdapted from[1]
Extraction Solvent Chloroform or Dichloromethane[3]
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)[1][3]
Expected Derivative 1-(Ethoxycarbonyl)-4-hexylpyridinium (intermediate, may rearrange) or other stable adductInferred
Limit of Detection (LOD) Expected in the low µg/L to ng/L range[1]

Experimental Protocol:

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • Ethyl Chloroformate (ECF)

  • Pyridine (analytical grade)

  • Sodium Carbonate buffer (pH 9)

  • Methanol

  • Acetonitrile

  • Chloroform (or Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Sample vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the sample containing this compound into a 2 mL sample vial.

    • For calibration standards, add appropriate volumes of the this compound standard solution to blank matrix to achieve the desired concentrations.

  • Derivatization Reaction:

    • To the sample vial, add 400 µL of a mixture of acetonitrile-water-methanol-pyridine (40:40:10:10 v/v/v/v).[1]

    • Add 500 µL of sodium carbonate buffer (pH 9).[1]

    • Add 50 µL of ethyl chloroformate (ECF).

    • Cap the vial tightly and vortex vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 5 minutes.

  • Extraction:

    • Add 500 µL of chloroform to the vial.

    • Vortex for 1 minute to extract the derivatized analyte.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the dried organic extract into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Workflow Diagram:

GCMS_Workflow sample Sample containing This compound reagents Add Derivatization Reagents: ACN/H2O/MeOH/Pyridine, Na2CO3 buffer, ECF sample->reagents vortex1 Vortex (1 min) reagents->vortex1 react React (5 min, RT) vortex1->react extraction Add Chloroform react->extraction vortex2 Vortex & Centrifuge extraction->vortex2 separation Collect Organic Layer vortex2->separation drying Dry with Na2SO4 separation->drying injection Inject into GC-MS drying->injection

Caption: GC-MS analysis workflow for this compound after ethyl chloroformate derivatization.

High-Performance Liquid Chromatography (HPLC-UV) Analysis: Quaternization Derivatization

Principle:

This compound has a relatively low UV absorbance. To enhance its detection by HPLC-UV, a quaternization reaction can be performed. This involves reacting the pyridine nitrogen with an alkylating agent that contains a strong chromophore, such as a benzyl or naphthyl group. The resulting pyridinium salt is permanently charged and highly water-soluble, making it suitable for reversed-phase or ion-pair chromatography. The introduced chromophore significantly increases the molar absorptivity, thereby lowering the limit of detection.

Data Presentation:

ParameterValueReference
Analyte This compoundN/A
Derivatizing Reagent Benzyl Bromide or 2-(Bromomethyl)naphthaleneInferred
Solvent Acetonitrile or Dimethylformamide (DMF)Inferred
Reaction Conditions 60-80 °C, 1-2 hoursAdapted from general quaternization procedures
Analytical Technique Reversed-Phase or Ion-Pair HPLC with UV Detection[4][5]
Expected Derivative 1-Benzyl-4-hexylpyridinium bromide or 1-(2-Naphthylmethyl)-4-hexylpyridinium bromideInferred
Detection Wavelength Approx. 254 nm for benzyl derivative, higher for naphthyl derivativeInferred
Limit of Detection (LOD) Expected in the low to mid µg/L rangeInferred

Experimental Protocol:

Materials:

  • This compound standard solution (e.g., 1 mg/mL in acetonitrile)

  • Benzyl bromide or 2-(Bromomethyl)naphthalene

  • Acetonitrile (HPLC grade)

  • Dimethylformamide (DMF, optional, for less reactive halides)

  • Heating block or water bath

  • HPLC vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the sample containing this compound into a 2 mL HPLC vial.

    • For calibration standards, add appropriate volumes of the this compound standard solution to blank matrix.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen if the sample is in an incompatible solvent.

  • Derivatization Reaction:

    • Reconstitute the dried residue or add directly to the liquid sample 100 µL of a 10 mg/mL solution of benzyl bromide in acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 1 hour in a heating block.

    • After the reaction, allow the vial to cool to room temperature.

  • Sample Dilution and Analysis:

    • Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

HPLC-UV Parameters (Typical for Reversed-Phase):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.

    • Example Gradient: 20% to 80% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

HPLC-UV Parameters (Typical for Ion-Pair Chromatography):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and an aqueous buffer (e.g., pH 4.8 acetate buffer) containing an ion-pairing agent like sodium octanesulfonate.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Workflow Diagram:

HPLCUV_Workflow sample Sample containing This compound reagent Add Alkylating Agent (e.g., Benzyl Bromide) in Acetonitrile sample->reagent heat Heat (70°C, 1 hr) reagent->heat cool Cool to RT heat->cool dilute Dilute with Mobile Phase cool->dilute inject Inject into HPLC-UV dilute->inject

Caption: HPLC-UV analysis workflow for this compound after quaternization derivatization.

Discussion and Considerations

  • Method Selection: The choice between the GC-MS and HPLC-UV method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. GC-MS offers high selectivity and structural confirmation, while HPLC-UV is a robust and widely available technique.

  • Optimization: The provided protocols are starting points and may require optimization for specific applications. Reaction times, temperatures, and reagent concentrations should be optimized to ensure complete derivatization and minimize side reactions.

  • Direct Analysis: It is worth noting that for less demanding applications, direct analysis of this compound by GC-MS without derivatization might be feasible, as is often the case for nicotine, another pyridine derivative.[6] However, derivatization is generally employed to enhance sensitivity and improve peak shape.

  • Safety: The derivatizing agents used in these protocols (ethyl chloroformate, benzyl bromide) are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The derivatization of this compound, either through reaction with an alkyl chloroformate for GC-MS analysis or via quaternization for HPLC-UV analysis, provides effective strategies to enhance its analytical detection. The detailed protocols and workflows presented in these application notes offer a solid foundation for researchers and scientists to develop and validate robust analytical methods for the quantification of this compound in various matrices.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Hexylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-hexylpyridine, with a focus on addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound via a Suzuki-Miyaura cross-coupling reaction between a pyridine derivative and a hexylboronic acid derivative, but I am observing very low to no product formation. What are the likely causes?

Low or no yield in a Suzuki-Miyaura coupling involving a pyridine ring can stem from several factors, primarily related to catalyst activity and reagent stability.[1]

  • Catalyst Inactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation. The active Pd(0) species is also sensitive to oxygen.[1][2]

  • Poor Reagent Quality: The presence of water can lead to protodeboronation of the boronic acid, a side reaction that cleaves the carbon-boron bond.[3]

  • Inappropriate Ligand Choice: Standard phosphine ligands may not be effective for couplings with electron-deficient pyridine rings.[1]

  • Incorrect Base Selection: The base is crucial for the transmetalation step, and an inadequate or poor-quality base will hinder the reaction.[1]

Q2: My Suzuki coupling reaction is producing a significant amount of 4,4'-bipyridine as a byproduct. How can I minimize this homocoupling?

The formation of 4,4'-bipyridine is a result of the homocoupling of your pyridine-boronic acid reagent. This is a common side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), facilitating this unwanted pathway.[2][4] To mitigate this:

  • Strictly Exclude Oxygen: Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.[1]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes reduce the propensity for side reactions that are more favorable with Pd(II) species.

Q3: I am trying a Minisci-type reaction to directly alkylate pyridine with a hexyl radical precursor, but the yield is poor and I'm getting a mixture of isomers. How can I improve the yield and regioselectivity for the C-4 position?

Direct C-H functionalization of pyridine, such as in the Minisci reaction, can be challenging regarding regioselectivity, often yielding a mixture of C-2 and C-4 isomers.[5][6]

  • Use of a Blocking Group: A common strategy to enhance C-4 selectivity is to use a removable blocking group on the pyridine nitrogen. This can sterically hinder attack at the C-2 and C-6 positions, directing the incoming radical to the C-4 position.[6][7]

  • Reaction Conditions: The choice of solvent, oxidant, and temperature can significantly influence the outcome of Minisci reactions. Optimization of these parameters is often necessary.[6]

Q4: I am considering an alkylation reaction using an organometallic reagent like hexyllithium with pyridine, but I'm concerned about low yield and side reactions. What should I be aware of?

The use of strong nucleophiles like organolithium reagents with pyridine can lead to a mixture of products due to addition at different positions of the pyridine ring.[5]

  • Regioselectivity: Direct addition of organolithiums to pyridine can result in a mixture of 1,2- and 1,4-addition products.

  • Over-alkylation: It's possible for the initial adduct to react further, leading to more complex mixtures.[2]

  • Aromatization: The initially formed dihydropyridine intermediate requires an oxidation step to yield the final aromatic product. Inefficient oxidation can be a source of low yield.[8]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Potential Cause Suggested Solution Relevant Data/Parameters to Check
Catalyst Inhibition/Deactivation Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[3] Use a pre-catalyst that readily forms the active Pd(0) species.[3]Catalyst type and loading, ligand selection.
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents.[3] Consider using boronate esters (e.g., pinacol esters), which are more stable to hydrolysis.[3]Water content of solvents and reagents.
Ineffective Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[3] Ensure the base is finely powdered and anhydrous.[1]Base type, strength, and physical form.
Presence of Oxygen Thoroughly degas all solvents and maintain an inert atmosphere (Ar or N₂).[1]Degassing method (e.g., sparging, freeze-pump-thaw).
Poor Regioselectivity and Low Yield in Minisci-Type Alkylation
Potential Cause Suggested Solution Relevant Data/Parameters to Check
Mixture of C2 and C4 Isomers Employ a removable blocking group on the pyridine nitrogen to direct C4-alkylation.[6][7]Choice of blocking group and conditions for its introduction and removal.
Low Radical Generation/Initiation Optimize the concentration of the radical initiator (e.g., (NH₄)₂S₂O₈) and the silver nitrate co-catalyst.[6]Stoichiometry of reagents.
Suboptimal Reaction Conditions Screen different solvents and reaction temperatures.[6]Solvent polarity, reaction temperature, and time.
Over-alkylation Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.[2]Rate of addition of the alkylating agent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromopyridine (1.0 eq), hexylboronic acid pinacol ester (1.2 eq), a suitable base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[9]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for C-4 Selective Minisci-Type Alkylation using a Blocking Group

This protocol is based on the work of Baran and colleagues for regioselective C-4 alkylation.[6]

  • Formation of the Pyridinium Salt (Blocking Group Attachment): React pyridine with a suitable reagent to form a pyridinium salt that directs C-4 functionalization (e.g., using a maleate-derived blocking group).[6]

  • Minisci Reaction: In a reaction vessel, dissolve the pyridinium salt (1.0 eq) and the carboxylic acid precursor of the hexyl radical (e.g., heptanoic acid, 2.0 eq) in a suitable solvent mixture (e.g., DCE:H₂O = 1:1).[6]

  • Reagent Addition: Add a silver catalyst (e.g., AgNO₃, 20 mol%) and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0 eq).[6]

  • Reaction: Heat the mixture (e.g., to 50 °C) and stir for several hours, monitoring the reaction by TLC.

  • Blocking Group Removal: After the alkylation is complete, treat the reaction mixture with a base (e.g., DBU) to remove the blocking group.

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound reaction_type Identify Synthesis Method start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Suzuki minisci Minisci-Type Alkylation reaction_type->minisci Minisci other_alk Other Alkylation (e.g., Organometallic) reaction_type->other_alk Other suzuki_q1 Check for Catalyst Deactivation or Inhibition suzuki->suzuki_q1 suzuki_q2 Check for Protodeboronation suzuki->suzuki_q2 suzuki_q3 Evaluate Base and Solvents suzuki->suzuki_q3 minisci_q1 Assess Regioselectivity minisci->minisci_q1 minisci_q2 Optimize Radical Formation minisci->minisci_q2 other_alk_q1 Analyze for Isomeric Products other_alk->other_alk_q1 other_alk_q2 Ensure Complete Aromatization other_alk->other_alk_q2 suzuki_sol1 Use Bulky, Electron-Rich Ligands Increase Catalyst Loading suzuki_q1->suzuki_sol1 end Improved Yield suzuki_sol1->end suzuki_sol2 Use Anhydrous Conditions Consider Boronate Esters suzuki_q2->suzuki_sol2 suzuki_sol2->end suzuki_sol3 Screen Bases (K3PO4, Cs2CO3) Ensure Anhydrous Solvents suzuki_q3->suzuki_sol3 suzuki_sol3->end minisci_sol1 Employ a Removable Nitrogen Blocking Group minisci_q1->minisci_sol1 minisci_sol1->end minisci_sol2 Adjust Initiator/Oxidant Stoichiometry minisci_q2->minisci_sol2 minisci_sol2->end other_alk_sol1 Modify Reaction Temperature and Addition Rate other_alk_q1->other_alk_sol1 other_alk_sol1->end other_alk_sol2 Include an Oxidation Step other_alk_q2->other_alk_sol2 other_alk_sol2->end

Caption: A troubleshooting workflow for diagnosing and resolving low yield in this compound synthesis.

Suzuki_Catalytic_Cycle cluster_main_cycle Main Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Inhibited_Catalyst Pyridine-Pd Complex Pd(0)L2->Inhibited_Catalyst Pyridine Coordination Oxidized_Catalyst Pd(II) Species Pd(0)L2->Oxidized_Catalyst Oxygen Pd(II)Complex Ar-Pd(II)-X(L2) Oxidative\nAddition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R-B(OR)2 Base Pd(II)Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)Intermediate Reductive\nElimination Reductive Elimination Pd(II)Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling and common deactivation pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Hexylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hexylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound and other 4-alkylpyridines include:

  • Minisci Reaction: This radical substitution method is effective for the direct C-H functionalization of pyridines. To achieve high regioselectivity for the C4-position, a blocking group strategy is often employed.[1]

  • Kumada Cross-Coupling: This reaction involves the coupling of a Grignard reagent (e.g., hexylmagnesium bromide) with a halopyridine (e.g., 4-bromopyridine) using a nickel or palladium catalyst.[2][3]

  • Negishi Cross-Coupling: This method couples an organozinc reagent (e.g., hexylzinc chloride) with a halopyridine, also catalyzed by nickel or palladium complexes. It is known for its high functional group tolerance.[4]

Q2: How can I improve the C4-selectivity of my pyridine alkylation reaction?

A2: Achieving high C4-selectivity is a common challenge due to the competing reactivity at the C2 position. Strategies to enhance C4-selectivity include:

  • Using a Blocking Group in Minisci Reactions: A removable blocking group, such as one derived from maleic acid, can be installed on the pyridine nitrogen. This sterically hinders the C2 and C6 positions, directing the incoming alkyl radical to the C4 position.[1][5]

  • Choice of Catalyst and Ligands in Cross-Coupling Reactions: The ligand used in Kumada and Negishi couplings can influence the regioselectivity. Bulky ligands can favor reaction at the less sterically hindered position.

  • Controlling Reaction Parameters: Factors such as solvent and temperature can also influence the C2/C4 ratio of the product.[6]

Q3: I am observing a low yield in my this compound synthesis. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Poor Reagent Quality: Ensure that all starting materials, especially Grignard or organozinc reagents, are of high quality and handled under appropriate inert conditions.

  • Inactive Catalyst: In cross-coupling reactions, the catalyst may be inactive. Ensure proper handling and activation of the catalyst.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Systematic optimization of these parameters is crucial.

  • Side Reactions: The formation of byproducts, such as homocoupling of the Grignard reagent or over-alkylation, can reduce the yield of the desired product.

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: Depending on the synthetic route, you may encounter the following side reactions:

  • Isomer Formation: In Minisci reactions without a blocking group, a mixture of C2- and Cthis compound is often formed.[7]

  • Over-alkylation: Although less common with long alkyl chains, the introduction of more than one hexyl group is a possibility.

  • Homocoupling: In cross-coupling reactions, the Grignard or organozinc reagent can couple with itself to form dodecane.

  • Acylation: In Minisci reactions where carboxylic acids are used as the radical source, acylation of the pyridine ring can sometimes occur as a side reaction.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Minisci Reaction (Mixture of C2 and C4 isomers)
Potential Cause Suggested Solution
No blocking group usedEmploy a removable blocking group on the pyridine nitrogen to sterically hinder the C2 and C6 positions. A fumarate-derived blocking group is a practical option.[5]
Suboptimal reaction conditionsVary the solvent and temperature. A biphasic solvent system like dichloroethane/water is often used.[8]
Issue 2: Low Yield in Kumada/Negishi Cross-Coupling
Potential Cause Suggested Solution
Inactive Grignard or organozinc reagentPrepare the organometallic reagent fresh before use and ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Catalyst deactivationUse a fresh batch of catalyst and ensure anhydrous and anaerobic conditions. Consider using a pre-catalyst that is activated in situ.
Formation of homocoupling byproductAdd the Grignard or organozinc reagent slowly to the reaction mixture containing the catalyst and the 4-halopyridine.
Incomplete reactionMonitor the reaction progress by TLC or GC-MS and adjust the reaction time and temperature accordingly.
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of closely related isomersIf C2 and C4 isomers are present, optimize the reaction for higher regioselectivity to simplify purification. Isomers can sometimes be separated by careful column chromatography on silica gel.
Residual catalystAfter the reaction, perform an aqueous workup to remove the metal catalyst. Washing with a mild acid solution can help remove basic impurities.
Unreacted starting materialsEnsure the reaction goes to completion by monitoring with TLC or GC-MS. If necessary, use a slight excess of one of the coupling partners.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield and regioselectivity of 4-alkylpyridine synthesis. Note that these are generalized trends and optimal conditions for this compound may vary.

Table 1: Illustrative Effect of Catalyst on Kumada Coupling Yield

CatalystLigandSolventTemperature (°C)Illustrative Yield (%)
NiCl₂dpppTHFReflux60-75
Pd(PPh₃)₄PPh₃THFReflux75-90
Ni(acac)₂dppeDioxane10065-80
PdCl₂(dppf)dppfToluene11080-95
(dppp = 1,3-Bis(diphenylphosphino)propane; PPh₃ = Triphenylphosphine; dppe = 1,2-Bis(diphenylphosphino)ethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; acac = acetylacetonate)

Table 2: Illustrative Effect of Solvent on Regioselectivity in Pyridine Alkylation

SolventReaction TypeC4:C2 Ratio (Illustrative)
Dichloroethane/WaterMinisci (with blocking group)>20:1
AcetonitrileMinisci (no blocking group)1:1 - 1:2
Tetrahydrofuran (THF)Kumada CouplingDependent on catalyst/ligand
TolueneNegishi CouplingDependent on catalyst/ligand

Experimental Protocols

Protocol 1: C4-Selective Minisci Reaction for this compound Synthesis (Adapted from Baran et al.)[9]

This protocol involves a three-step sequence: 1) installation of a blocking group, 2) the Minisci reaction, and 3) removal of the blocking group.

Step 1: Installation of the Fumarate Blocking Group

A detailed procedure for the synthesis of the pyridinium salt with the blocking group can be found in the work by Baran and colleagues.[9] This typically involves the reaction of pyridine with a maleic acid derivative.

Step 2: Minisci Reaction

  • To a reaction vessel, add the pyridinium salt (1.0 equiv), heptanoic acid (2.0 equiv, as the source of the hexyl radical), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).

  • Add a 1:1 mixture of dichloroethane (DCE) and water to achieve a concentration of 0.1 M with respect to the pyridinium salt.

  • Stir the biphasic mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

Step 3: Removal of the Blocking Group

  • To the crude reaction mixture from Step 2, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Wash the reaction mixture with 1 M NaOH solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Kumada Cross-Coupling for this compound Synthesis (Generalized)
  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equiv) under an argon atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromohexane (1.1 equiv) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating. Maintain a gentle reflux until the magnesium is consumed.

  • In a separate flame-dried flask under argon, add 4-bromopyridine (1.0 equiv), the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and anhydrous THF.

  • Cool the freshly prepared hexylmagnesium bromide solution to 0 °C and add it slowly to the flask containing the 4-bromopyridine and catalyst.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Negishi Cross-Coupling for this compound Synthesis (Generalized)
  • Preparation of Hexylzinc Chloride: To a flame-dried flask under argon, add zinc dust (1.5 equiv). Activate the zinc with a small amount of 1,2-dibromoethane in anhydrous THF. Add a solution of 1-bromohexane (1.2 equiv) in anhydrous THF and stir at room temperature or gentle heat until the zinc is consumed.

  • Coupling Reaction: In a separate flame-dried flask under argon, add 4-chloropyridine (1.0 equiv), a palladium or nickel catalyst (e.g., PdCl₂(dppf), 0.05 equiv), and anhydrous THF.

  • Add the freshly prepared hexylzinc chloride solution to the reaction mixture at room temperature.

  • Heat the reaction to reflux for 6-18 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield of this compound q1 Which synthetic route was used? start->q1 minisci Minisci Reaction q1->minisci Minisci cross_coupling Kumada / Negishi Coupling q1->cross_coupling Cross-Coupling minisci_q1 Was a mixture of isomers observed? minisci->minisci_q1 cc_q1 Was homocoupling byproduct observed? cross_coupling->cc_q1 minisci_s1 Implement a blocking group strategy to improve C4-selectivity. minisci_q1->minisci_s1 Yes minisci_q2 Was the reaction incomplete? minisci_q1->minisci_q2 No minisci_s2 Increase reaction time or temperature. Check the quality of the oxidant. minisci_q2->minisci_s2 Yes cc_s1 Add the organometallic reagent slowly at a lower temperature. cc_q1->cc_s1 Yes cc_q2 Was the reaction sluggish or incomplete? cc_q1->cc_q2 No cc_s2 Check the activity of the catalyst and the quality of the organometallic reagent. Ensure anhydrous conditions. cc_q2->cc_s2 Yes Regioselectivity_Factors Factors Influencing Regioselectivity in Pyridine Alkylation regioselectivity Regioselectivity (C4 vs. C2) steric_hindrance Steric Hindrance regioselectivity->steric_hindrance electronic_effects Electronic Effects regioselectivity->electronic_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions blocking_group Blocking Group on N steric_hindrance->blocking_group bulky_reagent Bulky Alkylating Agent steric_hindrance->bulky_reagent substituents Ring Substituents electronic_effects->substituents catalyst_ligand Catalyst/Ligand Choice reaction_conditions->catalyst_ligand solvent Solvent Polarity reaction_conditions->solvent temperature Temperature reaction_conditions->temperature c4_favored Favors C4-Alkylation blocking_group->c4_favored bulky_reagent->c4_favored substituents->c4_favored Electron-withdrawing at C2 c2_favored Favors C2-Alkylation substituents->c2_favored Electron-withdrawing at C4 catalyst_ligand->c4_favored Bulky Ligands

References

Technical Support Center: Purification of Crude 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Hexylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, a high-boiling liquid, are fractional vacuum distillation and column chromatography. The choice between these methods depends on the nature and boiling points of the impurities present in the crude mixture. Acid-base extraction can also be employed as a preliminary purification step to remove acidic or basic impurities.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in crude this compound can originate from the starting materials, byproducts of the synthesis reaction, or degradation products. Common impurities may include unreacted starting materials, isomers of hexylpyridine, pyridine, picolines, lutidines, and residual solvents. If a Grignard reaction was used for synthesis, byproducts from the reaction with moisture or air could also be present.[1][2]

Q3: My purified this compound is discolored. What could be the cause and how can I fix it?

A3: Discoloration of this compound is often due to the presence of minor impurities or degradation products. Purification by fractional vacuum distillation should yield a colorless liquid. If discoloration persists, it may indicate the presence of thermally stable, colored impurities. In such cases, column chromatography can be an effective secondary purification step.

Q4: How should I store purified this compound?

A4: Purified this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light, which can cause degradation over time. Storage in a cool, dry place is also recommended.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: The crude this compound is bumping violently during distillation.

  • Possible Cause: Uneven heating or the absence of a proper boiling aid. Boiling stones are not effective under vacuum.

  • Solution: Always use a magnetic stir bar and a stirrer hotplate to ensure smooth and even boiling. A Claisen adapter in the distillation setup can also help to prevent bumping.[3]

Issue 2: I'm not achieving a good vacuum in my distillation setup.

  • Possible Cause: Leaks in the glassware joints are the most common cause.

  • Solution: Ensure all ground glass joints are properly greased with a suitable vacuum grease and securely clamped. Check all tubing for cracks and ensure it is thick-walled vacuum tubing. Test the vacuum of your pump or water aspirator before connecting it to the distillation apparatus.[3][4]

Issue 3: The distillation is very slow, or the compound is just refluxing and not distilling over.

  • Possible Cause: Insufficient heating or excessive heat loss from the distillation column.

  • Solution: Ensure the heating bath is at a temperature approximately 20-30°C higher than the boiling point of this compound at the achieved pressure.[5] Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[6]

Column Chromatography

Issue 1: My this compound is streaking or tailing on the silica gel column.

  • Possible Cause: Strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Add a competing base: Add a small amount of a competing base, such as 0.1-1% triethylamine, to your eluent system. The triethylamine will preferentially interact with the acidic sites on the silica, allowing the this compound to elute with improved peak shape.[7]

    • Use a different stationary phase: Consider using neutral alumina or an amine-functionalized silica gel, which have less acidic surfaces and are better suited for the purification of basic compounds like pyridines.[8][9][10][11][12]

Issue 2: I have poor separation between this compound and an impurity.

  • Possible Cause: The chosen solvent system is not providing adequate resolution.

  • Solution:

    • Optimize the solvent system: Use thin-layer chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.3 for this compound to achieve good separation on a column.[13][14][15][16] A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[17]

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.[13][18][19][20]

Issue 3: I have low recovery of my compound from the column.

  • Possible Cause: Irreversible adsorption of the this compound onto the silica gel.

  • Solution: In addition to the solutions for peak tailing, ensure that the crude material is properly loaded onto the column. Dry loading the sample onto a small amount of silica gel can sometimes improve recovery.

Data Presentation

Table 1: Physical Properties and Distillation Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Boiling Point (at 760 mmHg) ~234 °C (estimated)
Estimated Boiling Point at Reduced Pressure
10 mmHg~110-120 °C
1 mmHg~70-80 °C

Note: Boiling points at reduced pressure are estimates and may vary depending on the accuracy of the vacuum measurement.

Table 2: Recommended Solvent Systems for Column Chromatography of this compound

Stationary PhaseSolvent System (starting point)Modifier
Silica Gel Hexane:Ethyl Acetate (9:1)0.5% Triethylamine
Neutral Alumina Hexane:Ethyl Acetate (9.5:0.5)None
Amine-functionalized Silica Hexane:Ethyl Acetate (9:1)None

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Crude this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using dry glassware. Ensure all joints are greased and sealed properly.

    • Use a short fractionating column (e.g., Vigreux column) to minimize product loss.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a vacuum trap and a vacuum pump or water aspirator.[3]

  • Procedure:

    • Charge the distillation flask with the crude this compound (no more than two-thirds full).

    • Begin stirring and start the vacuum pump to reduce the pressure in the system.

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or oil bath.[21]

    • Collect a forerun fraction, which will contain any low-boiling impurities and residual solvents.

    • Slowly increase the temperature to distill the this compound. Collect the main fraction at a steady temperature and pressure.

    • Once the main fraction is collected, stop the heating and allow the system to cool down completely before venting to atmospheric pressure.[3]

Protocol 2: Flash Column Chromatography of Crude this compound
  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is Hexane:Ethyl Acetate (9:1) with a drop of triethylamine. Aim for an Rf of ~0.25 for this compound.[15][22]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, start with a low polarity eluent and gradually increase the polarity by adding more of the polar solvent.[13][19]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_distillation Fractional Vacuum Distillation cluster_chromatography Flash Column Chromatography d_start Crude this compound d_setup Assemble & Grease Distillation Apparatus d_start->d_setup d_vac Apply Vacuum d_setup->d_vac d_heat Gentle Heating d_vac->d_heat d_forerun Collect Forerun d_heat->d_forerun d_main Collect Main Fraction d_forerun->d_main d_cool Cool & Vent d_main->d_cool d_end Purified this compound d_cool->d_end c_start Crude this compound c_tlc TLC Analysis (Solvent System) c_start->c_tlc c_pack Pack Column c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent Gradient c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evap Evaporate Solvent c_combine->c_evap c_end Purified this compound c_evap->c_end

Caption: Experimental workflows for the purification of this compound.

troubleshooting_chromatography start Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution low_recovery Low Recovery? start->low_recovery solution_tailing1 Add 0.1-1% Triethylamine to Eluent peak_tailing->solution_tailing1 Yes solution_tailing2 Use Neutral Alumina or Amine-functionalized Silica peak_tailing->solution_tailing2 Yes solution_resolution1 Optimize Solvent System via TLC (Rf 0.2-0.3) poor_resolution->solution_resolution1 Yes solution_resolution2 Use Gradient Elution poor_resolution->solution_resolution2 Yes solution_recovery1 Use Neutralized or Alternative Stationary Phase low_recovery->solution_recovery1 Yes solution_recovery2 Consider Dry Loading of Sample low_recovery->solution_recovery2 Yes

Caption: Troubleshooting logic for flash column chromatography of this compound.

References

Technical Support Center: Synthesis of 4-Alkylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-alkylpyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 4-alkylpyridines.

Question 1: My Minisci reaction is producing a mixture of C2- and C4-alkylated isomers with low selectivity for the desired C4-product. How can I resolve this?

Answer: Poor regioselectivity is a classic challenge in Minisci reactions with pyridine substrates, as radical attack can occur at both the C2 and C4 positions.[1][2] The protonated pyridine ring is attacked by a nucleophilic carbon radical, but controlling the site of addition is crucial for a selective synthesis.[1][3]

  • Primary Cause: The electronic properties of the protonated pyridine ring make both the C2/C6 and C4 positions susceptible to radical attack. Without steric or electronic directing factors, mixtures are common.[4]

  • Troubleshooting Solution: Employ a sterically bulky N-blocking group on the pyridine nitrogen. This approach physically obstructs the C2 and C6 positions, forcing the incoming alkyl radical to attack the C4 position with high selectivity.[4][5] A recently developed, highly effective method uses a fumarate-derived blocking group which can be easily installed and later removed under mild basic conditions.[4][6] This strategy has proven effective for a wide range of primary, secondary, and tertiary alkyl groups derived from carboxylic acids.[4][7]

Question 2: I am observing significant homocoupling of my organozinc reagent during a Negishi cross-coupling to produce a 4-alkylpyridine. What causes this and how can it be minimized?

Answer: Homocoupling is a common side reaction in Negishi cross-coupling, where two molecules of the organometallic reagent couple with each other (R'-Zn-X + R'-Zn-X → R'-R').[8]

  • Primary Cause: The formation of homocoupled byproducts can result from a second transmetalation event between the desired cross-coupling intermediate (Ar-Pd-R') and another molecule of the organozinc reagent (Ar'-Zn-X).[8] This leads to an Ar'-Pd-Ar' intermediate which then reductively eliminates to form the Ar'-Ar' homocoupled product.

  • Troubleshooting Solutions:

    • Optimize Ligands: The choice of phosphine ligand on the palladium or nickel catalyst is critical.[9][10] Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.[11] Experiment with different ligands (e.g., PPh₃, dppe, or specialized biaryl phosphine ligands) to find the optimal choice for your specific substrates.[8][12]

    • Control Stoichiometry: Use a modest excess (1.1-1.5 equivalents) of the organozinc reagent. A large excess can increase the rate of the second transmetalation leading to homocoupling.

    • Temperature and Addition Rate: Add the organozinc reagent slowly and maintain the optimal reaction temperature. This can help to keep the concentration of the organozinc reagent low at any given moment, disfavoring the bimolecular homocoupling pathway.

Question 3: My reaction with a Grignard reagent and a pyridine derivative is giving a complex mixture of products, including dihydropyridines, and a low yield of the target 4-alkylpyridine. What is happening?

Answer: Grignard reagents are highly reactive, which can lead to multiple reaction pathways with pyridines, especially when the pyridine is activated (e.g., as a pyridinium salt).[13][14]

  • Primary Causes:

    • Over-reduction: The initial product of the Grignard addition is a dihydropyridine. These intermediates can be unstable and may react further or fail to rearomatize to the desired alkylpyridine, leading to complex product mixtures.[14]

    • Poor Regioselectivity: Grignard reagents can add at either the C2 or C4 position, leading to isomeric products.[14][15] The selectivity is often influenced by the N-substituent on the pyridinium salt and the steric bulk of the Grignard reagent.[16]

    • Side Reactions: The high reactivity of Grignard reagents can lead to side reactions with certain functional groups on the pyridine substrate.[17]

  • Troubleshooting Solutions:

    • Activate the Pyridine: Convert the pyridine to an N-acylpyridinium or N-sulfonylpyridinium salt in situ. This enhances the electrophilicity of the ring and can direct the nucleophilic attack.[13]

    • Use a Copper Co-catalyst: The addition of a chiral copper catalyst can significantly improve both the regioselectivity (favoring C4 addition) and enantioselectivity of the reaction.[13][18]

    • Optimize Reaction Conditions: Carefully control the temperature (often -78 °C) to manage the high reactivity of the Grignard reagent and minimize background uncatalyzed reactions.[13]

Question 4: My alkylation reaction is resulting in poly-alkylated products. How can I improve the selectivity for mono-alkylation?

Answer: Polyalkylation is a common issue in reactions like Friedel-Crafts alkylation because the introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material.[19][20][21]

  • Primary Cause: The mono-alkylated pyridine product is more electron-rich and thus more reactive than the starting pyridine, leading to a second alkylation event.

  • Troubleshooting Solutions:

    • Use a Large Excess of the Pyridine Substrate: By using the pyridine as the limiting reagent, you increase the probability that the alkylating agent will react with an un-substituted pyridine molecule rather than one that has already been alkylated.[19]

    • Control Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or GC-MS) and stop it once the desired mono-alkylated product is maximized. Lowering the temperature can also help to reduce the rate of the second alkylation.

    • Consider an Acylation-Reduction Sequence: For Friedel-Crafts type reactions, an alternative is to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction). The acyl group is deactivating, which prevents polyacylation.[21]

Quantitative Data Presentation

The following table summarizes data from a study on the C4-selective Minisci alkylation of pyridine, demonstrating the profound effect of an N-blocking group on regioselectivity.[4]

Table 1: Regioselectivity of Minisci C4-Alkylation using a Fumarate-Derived Blocking Group [4]

Pyridine SubstrateCarboxylic Acid (Alkyl Source)Isolated Yield of 4-Alkylpyridine (%)Regioselectivity (C4:C2)
Pyridine (Blocked)Cyclohexanecarboxylic acid81%>20:1
Pyridine (Blocked)Pivalic acid77%>20:1
Pyridine (Blocked)1-Methylcyclopropane-1-carboxylic acid75%>20:1
Pyridine (Blocked)3-Phenylpropanoic acid72%>20:1
2-Chloropyridine (Blocked)Cyclohexanecarboxylic acid65%>20:1
3-Fluoropyridine (Blocked)Cyclohexanecarboxylic acid70%>20:1

Data adapted from Choi, J. et al., J. Am. Chem. Soc., 2021.[4][6] The use of the blocking group consistently directs alkylation to the C4 position.

Experimental Protocols

Protocol 1: Regioselective C4-Alkylation of Pyridine via Minisci Reaction Using a Blocking Group

This protocol is adapted from the work of Baran and coworkers for the highly C4-selective alkylation of a blocked pyridine.[4][6]

Step A: Minisci Reaction

  • To a 15 mL tube equipped with a stir bar, add the pyridinium salt (blocking group attached, 0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%).

  • Add dichloroethane (2.5 mL) and deionized water (2.5 mL) to create a biphasic mixture.

  • Seal the tube and stir the mixture vigorously at 50 °C for 2 hours.

  • Monitor the reaction progress and regioselectivity by NMR or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (3 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude material is typically used in the next step without further purification.[6]

Step B: Base-Promoted Deprotection

  • Dissolve the crude alkylated product from Step A in dichloromethane (5 mL, 0.1 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 225 µL, 1.5 mmol, 3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion, transfer the mixture to a separatory funnel containing 1 N NaOH solution (3 mL) to adjust the pH to >10.

  • Extract the aqueous phase with dichloromethane (3 x 3 mL).

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final 4-alkylpyridine product by flash column chromatography.[6]

Protocol 2: General Procedure for Negishi Cross-Coupling

This is a representative protocol for a palladium-catalyzed Negishi coupling.[22][23] Note: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate phosphine ligand if not using a pre-formed complex.

  • Add Reactants: Add the 4-halopyridine (e.g., 4-bromopyridine, 1.0 equiv) and anhydrous THF.

  • Add Organozinc Reagent: Slowly add the solution of the alkylzinc halide (e.g., hexylzinc chloride, 1.2 equiv) in THF to the reaction mixture at room temperature via syringe.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir overnight. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with diethyl ether and transfer to a separatory funnel. Wash sequentially with saturated NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the 4-alkylpyridine.

Visualizations

Diagram 1: Troubleshooting Flowchart for 4-Alkylpyridine Synthesis

G start Low Yield or Impure Product q1 What is the major side product? start->q1 isomer Regioisomers (e.g., 2-Alkylpyridine) q1->isomer Isomers homo Homocoupled Product (e.g., R-R from R-ZnX) q1->homo Homocoupling poly Poly-alkylated Pyridine q1->poly Over-alkylation isomer_cause Cause: Poor regioselectivity in C-H functionalization (e.g., Minisci). isomer->isomer_cause isomer_sol Solution: - Use N-blocking group - Optimize steric factors isomer_cause->isomer_sol homo_cause Cause: Competing pathway in cross-coupling (e.g., Negishi). homo->homo_cause homo_sol Solution: - Optimize catalyst/ligand - Control stoichiometry - Slow addition of reagent homo_cause->homo_sol poly_cause Cause: Product is more reactive than starting material (e.g., Friedel-Crafts). poly->poly_cause poly_sol Solution: - Use excess pyridine - Monitor reaction time - Acylation-reduction route poly_cause->poly_sol

Caption: A troubleshooting guide for common side reactions.

Diagram 2: C4-Selective Minisci Alkylation Workflow

G start Start: Pyridine block Step 1: Install Blocking Group start->block pyridinium Blocked Pyridinium Salt block->pyridinium minisci Step 2: Minisci Alkylation pyridinium->minisci c4_adduct C4-Alkylated Blocked Adduct minisci->c4_adduct deprotect Step 3: Remove Blocking Group (DBU) c4_adduct->deprotect product Finish: Pure 4-Alkylpyridine deprotect->product

Caption: Experimental workflow for regioselective C4-alkylation.

Diagram 3: Simplified Logic of Negishi Coupling Side Reaction

G pd0 Pd(0) Catalyst oa Oxidative Addition pd0->oa + Ar-X pd2 Ar-Pd(II)-X oa->pd2 tm Transmetalation (Desired) pd2->tm + R-ZnX intermediate Ar-Pd(II)-R tm->intermediate re Reductive Elimination intermediate->re tm_side Transmetalation (Side Reaction) intermediate->tm_side + R-ZnX re->pd0 Regenerates Catalyst product Desired Product Ar-R re->product side_intermediate R-Pd(II)-R tm_side->side_intermediate re_side Reductive Elimination side_intermediate->re_side re_side->pd0 Regenerates Catalyst side_product Side Product R-R (Homocoupling) re_side->side_product

Caption: Catalytic cycle showing the homocoupling side reaction.

References

Technical Support Center: Degradation of 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Hexylpyridine.

Frequently Asked Questions (FAQs)

Q1: I am starting my research on the degradation of this compound. Where can I find established degradation pathways?

A1: To date, specific experimental studies detailing the complete degradation pathways of this compound are not extensively available in the public domain. However, research on similar pyridine derivatives, such as 4-ethylpyridine, can provide valuable insights into potential degradation mechanisms. The degradation of these compounds often involves oxidation and hydroxylation of the pyridine ring and the alkyl substituent.

For instance, studies on 4-ethylpyridine have shown degradation pathways involving the formation of intermediates like 4-hydroxypyridine and 4-pyridone, eventually leading to ring cleavage and mineralization.[1] It is plausible that this compound follows a similar initial degradation pattern.

Q2: What are the expected initial steps in the microbial degradation of this compound?

A2: Based on the microbial metabolism of other pyridine compounds, the initial steps in the degradation of this compound are likely to involve hydroxylation of the pyridine ring.[2][3] This is often a monooxygenase-catalyzed reaction requiring molecular oxygen and a reducing agent like NADH or NADPH.[2] The hexyl side chain may also be a target for initial oxidation.

Q3: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis) is a robust method for separating and quantifying this compound and its potential degradation products.[1][4] For structural elucidation of unknown intermediates, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[4]

Troubleshooting Guides

Problem 1: I am not observing any degradation of this compound in my microbial culture.

  • Possible Cause 1: Inappropriate microbial strain. The selected microbial culture may not possess the necessary enzymatic machinery to metabolize this compound.

    • Troubleshooting Tip: Screen a variety of microorganisms isolated from environments contaminated with pyridine or alkylpyridines. Consider using a mixed microbial consortium.

  • Possible Cause 2: Sub-optimal culture conditions. Factors such as pH, temperature, aeration, and nutrient availability can significantly impact microbial activity.

    • Troubleshooting Tip: Optimize the culture conditions. Most pyridine-degrading microorganisms are aerobic.[3] Ensure adequate aeration and maintain a pH that is suitable for the selected microbial strain.

  • Possible Cause 3: Toxicity of this compound. High concentrations of the substrate can be inhibitory or toxic to microorganisms.

    • Troubleshooting Tip: Perform a toxicity assay to determine the optimal concentration range of this compound for your microbial culture. Start with a low concentration and gradually increase it as the culture adapts.

Problem 2: I am seeing multiple peaks in my chromatogram, but I am unable to identify the degradation products.

  • Possible Cause: Lack of appropriate analytical standards. Reference standards for the expected degradation products may not be commercially available.

    • Troubleshooting Tip: Utilize LC-MS to obtain mass spectral data for the unknown peaks. This information, combined with knowledge of pyridine degradation pathways, can help in proposing tentative structures for the degradation products.[4] Isolation and subsequent characterization of the major degradation products by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for definitive identification.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Collect a sample from your experimental setup (e.g., microbial culture, photochemical reactor).

  • Centrifuge the sample to remove any cells or particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter to ensure it is free of any remaining particles.[1]

  • If necessary, dilute the sample with the mobile phase to bring the concentration of the analytes within the linear range of the detector.

  • Transfer the prepared sample to an HPLC vial for analysis.

Protocol 2: General HPLC Method for Pyridine Derivatives

This is a general method that may require optimization for this compound and its specific degradation products.

  • Column: A reversed-phase C18 column is a common choice for separating pyridine derivatives.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[1]

  • Detector: A UV detector set at a wavelength where this compound and its expected aromatic intermediates show significant absorbance (e.g., around 260 nm) can be used.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: A standard injection volume is 10-20 µL.

Quantitative Data Summary

While specific quantitative data for this compound degradation is not available, the following table summarizes the total organic carbon (TOC) removal for a related compound, 4-ethylpyridine, under different experimental conditions in a heterogeneous photo-Fenton process. This data can serve as a reference for setting up and evaluating the efficiency of degradation experiments.

Catalyst (Fe₃O₄) Concentration (mg/L)TOC Removal (%)
2087
4096
8085
10074

Data adapted from a study on 4-ethylpyridine degradation.[1]

Visualizations

Logical Workflow for a Degradation Study

cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Experimental_Design Experimental Design (e.g., Microbial Culture, Photoreactor) Incubation_Reaction Incubation / Reaction Experimental_Design->Incubation_Reaction Sampling Regular Sampling Incubation_Reaction->Sampling Sample_Prep Sample Preparation (Centrifugation, Filtration) Sampling->Sample_Prep Analytical_Measurement Analytical Measurement (HPLC, LC-MS) Sample_Prep->Analytical_Measurement Data_Processing Data Processing Analytical_Measurement->Data_Processing Pathway_Elucidation Pathway Elucidation Data_Processing->Pathway_Elucidation

Caption: General workflow for a this compound degradation study.

Potential Microbial Degradation Pathway of this compound

Hexylpyridine This compound Hydroxylated_Intermediate Hydroxylated Intermediate (on Pyridine Ring) Hexylpyridine->Hydroxylated_Intermediate Hydroxylation Side_Chain_Oxidation Side Chain Oxidation Products Hexylpyridine->Side_Chain_Oxidation β-oxidation Ring_Cleavage_Product Ring Cleavage Product Hydroxylated_Intermediate->Ring_Cleavage_Product Dioxygenase Mineralization Mineralization (CO₂, H₂O, NH₄⁺) Ring_Cleavage_Product->Mineralization Side_Chain_Oxidation->Mineralization

Caption: A potential microbial degradation pathway for this compound.

References

Technical Support Center: Purification of Commercial 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial 4-Hexylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from commercially available this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial sample of this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:

  • Homologues and Isomers: Other alkylpyridines with varying alkyl chain lengths (e.g., 4-pentylpyridine, 4-heptylpyridine) or isomers (e.g., 2-hexylpyridine, 3-hexylpyridine).

  • Unreacted Starting Materials: Residual reactants from the synthesis process.

  • Solvents: Trace amounts of solvents used during synthesis and purification.

  • Water: Pyridine and its derivatives can be hygroscopic.

  • Oxidation and Degradation Products: Exposure to air and light can lead to the formation of N-oxides and other degradation products.

Q2: How can I assess the purity of my this compound sample?

A2: The most common and effective methods for assessing the purity of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to separate volatile impurities and identify them by their mass spectra.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify impurities by comparing the integrals of impurity peaks to the product peaks.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC with a suitable column and detector can be used.

Q3: Which purification method is best for this compound?

A3: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: This is highly effective for separating impurities with different boiling points, such as other alkylpyridine homologues.[5]

  • Column Chromatography: This is a versatile method for removing impurities with different polarities.[6][7][8]

  • Recrystallization (as a salt): While this compound is a liquid, it can be converted to a solid salt (e.g., hydrochloride or picrate) and purified by recrystallization. This is effective for removing non-basic impurities.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation - Insufficient column length or efficiency.- Distillation rate is too fast.- Unstable heat source.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure slow and steady distillation (1-2 drops per second).- Use a heating mantle with a stirrer for even heating.[5]
Bumping/Uneven Boiling - Lack of boiling chips or stir bar.- Superheating of the liquid.- Always add fresh boiling chips or a magnetic stir bar before heating.- Ensure smooth and controlled heating.
Product Darkens During Distillation - Thermal decomposition.- Presence of oxygen.- Consider vacuum distillation to lower the boiling point.- Purge the apparatus with an inert gas (e.g., nitrogen or argon) before heating.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Bands - Incorrect solvent system (eluent).- Column overloading.- Column packed improperly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.- Use a larger column or load less sample.- Ensure the silica gel is packed uniformly without cracks or air bubbles.[7]
Compound Stuck on the Column - Solvent system is not polar enough.- Compound is interacting too strongly with the silica gel.- Gradually increase the polarity of the eluent (gradient elution).- Consider deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent to reduce strong acidic interactions.[9]
Tailing of Bands - Strong interaction between the basic pyridine and acidic silica gel.- Column channeling.- Add a small amount of a basic modifier like triethylamine or pyridine to the eluent.- Repack the column carefully to ensure a uniform bed.

Data Presentation: Expected Purity Improvement

The following table presents illustrative data on the expected purity of commercial this compound before and after applying different purification techniques. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification Method Initial Purity (Illustrative) Purity After 1st Pass (Illustrative) Purity After 2nd Pass (Illustrative)
Fractional Distillation 95.0%99.0%>99.8%
Column Chromatography 95.0%98.5%99.5%
Recrystallization (as salt) 95.0%99.5%>99.9%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[5]

  • Add the commercial this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second into the collection flask.[5]

  • Collect any initial low-boiling fractions in a separate flask and discard them.

  • Monitor the temperature at the distillation head. The temperature should remain constant during the collection of the pure this compound fraction.

  • Collect the fraction that distills at the boiling point of this compound (approximately 237 °C at atmospheric pressure).

  • Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing impurities with different polarities.

Materials:

  • Commercial this compound

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a thin layer of sand.[7]

  • Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column. Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles.[7]

  • Add a layer of sand on top of the silica gel.

  • Drain the solvent until it is level with the top of the sand.

  • Dissolve the commercial this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Begin eluting the column with the solvent system, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity if necessary.

  • Collect fractions in separate tubes and monitor the separation using TLC.

  • Combine the pure fractions containing this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the purity of the product by GC-MS.

Mandatory Visualizations

Purification_Workflow cluster_start Start cluster_analysis Purity Assessment cluster_decision Method Selection cluster_purification Purification Methods cluster_end Final Product start Commercial this compound assess_purity Assess Purity (GC-MS, NMR) start->assess_purity decision Impurities Identified? assess_purity->decision distillation Fractional Distillation (Boiling Point Differences) decision->distillation Yes chromatography Column Chromatography (Polarity Differences) decision->chromatography Yes recrystallization Recrystallization as Salt (For Solid Impurities) decision->recrystallization Yes final_product Pure this compound distillation->final_product chromatography->final_product recrystallization->final_product

Caption: Workflow for selecting a suitable purification method for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation in Chromatography cause1 Incorrect Eluent Polarity problem->cause1 cause2 Column Overloading problem->cause2 cause3 Improper Column Packing problem->cause3 solution1 Optimize Eluent with TLC cause1->solution1 solution2 Reduce Sample Load or Use Larger Column cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Improving the stability of 4-Hexylpyridine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Hexylpyridine solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, like other pyridine derivatives, is susceptible to degradation from several factors. The primary environmental and chemical factors include:

  • Exposure to Light (Photodegradation): UV and visible light can induce photochemical reactions, leading to the degradation of the pyridine ring.[1] It is recommended to handle and store solutions in amber vials or otherwise protected from light.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3][4] For long-term storage, refrigeration is often recommended.

  • pH of the Solution: The stability of pyridine derivatives can be pH-dependent. Both highly acidic and highly alkaline conditions can catalyze hydrolysis or other degradation reactions.[2][5][6][7] The ionization state of the molecule, which is pH-dependent, can influence its degradation pathways.[5][8]

  • Presence of Oxidizing Agents: Strong oxidizing agents can lead to the formation of N-oxides and other oxidation products. The pyridine ring can be susceptible to oxidative opening.[9]

  • Air (Oxygen): For some pyridine derivatives, sensitivity to air (oxygen) is a concern, leading to oxidative degradation.[10] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Solvent Type: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions, and the polarity of the solvent can affect reaction rates.[11][12][13][14]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To maximize the shelf-life of this compound and its solutions, the following storage conditions are recommended:

  • Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture.[10]

  • Atmosphere: For long-term storage or for solutions in sensitive applications, storing under an inert gas like nitrogen or argon is advisable.[10]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[15] Refrigeration at 2-8°C is a common practice for preserving the stability of pyridine derivatives.

  • Light: Protect from light by using amber glass containers or by storing in a dark location.[1][10]

Q3: I've observed a color change in my this compound solution. What could be the cause?

A3: A color change in your solution is often an indicator of chemical degradation. This could be due to the formation of degradation products, which may be colored. The most likely causes are:

  • Oxidation: Exposure to air or oxidizing contaminants can lead to the formation of colored byproducts.

  • Photodegradation: If the solution has been exposed to light, photo-induced reactions can generate colored impurities.

  • Reaction with Solvent or Impurities: The solvent or impurities within the solvent may react with this compound over time, especially if stored at elevated temperatures.

If you observe a color change, it is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Q4: Can the choice of solvent affect the stability of my this compound solution?

A4: Yes, the solvent can play a crucial role in the stability of this compound solutions.[11][12][13][14] Consider the following:

  • Reactivity: Avoid solvents that may react with this compound. For example, highly acidic or basic solvents could promote degradation.

  • Purity: Use high-purity, anhydrous solvents whenever possible to minimize contaminants that could catalyze degradation.

  • Polarity: The polarity of the solvent can influence the rate of degradation reactions. It is advisable to test the stability of this compound in your chosen solvent system if you plan to store the solution for an extended period.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. 2. Degradation: The precipitate could be an insoluble degradation product.1. Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature or using a lower concentration. 2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded. Prepare a fresh solution and ensure proper storage conditions (protection from light, air, and extreme temperatures).
Inconsistent experimental results using a stored solution. Degradation of this compound: The concentration of the active compound may have decreased over time, leading to variability in your results.1. Verify Concentration: Use an analytical technique like HPLC with UV detection to determine the current concentration of this compound in your stock solution. 2. Prepare Fresh Solutions: It is best practice to prepare fresh solutions for critical experiments. If solutions must be stored, do so for a minimal amount of time under optimal conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of Degradation Products: New peaks in a chromatogram are a strong indication that the this compound has degraded.1. Identify Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway. 2. Review Storage and Handling: Assess your storage and handling procedures to identify potential causes of degradation (e.g., light exposure, improper temperature, reactive solvent). 3. Perform Forced Degradation: To proactively understand potential degradation products, consider performing a forced degradation study (see Experimental Protocols).

Data on Factors Affecting Pyridine Derivative Stability

Factor Condition General Effect on Pyridine Derivative Stability Reference
pH Acidic (pH < 4)Can catalyze hydrolysis of certain derivatives.[5][6][7][16]
Neutral (pH 6-8)Generally more stable, but can be susceptible to oxidation. Optimal pH for biodegradation of pyridine is 7-8.[2][5]
Basic (pH > 8)Can catalyze hydrolysis and other degradation reactions.[5][6][7]
Temperature Refrigerated (2-8 °C)Generally stable.[17]
Room Temperature (20-25 °C)Stability is variable; degradation can occur over time.[17]
Elevated (> 37 °C)Increased rate of degradation.[2][3][17]
Light Protected from LightEssential for stability.[1][10]
Exposed to UV/Visible LightCan lead to significant photodegradation.[1]
Atmosphere Inert (Nitrogen, Argon)Recommended for preventing oxidation.[10]
Air (Oxygen)Can lead to oxidative degradation.[10]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[18][19]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20][21]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile mobile phase and UV detection).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Characterize any significant degradation products using techniques like LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare this compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-UV/MS Analysis H->I J Compare to Control I->J K Identify Degradants & Determine Pathways J->K

Figure 1. Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_main Postulated Degradation Pathway of this compound A This compound B Hydroxylated Intermediates (e.g., 4-Hexyl-2-hydroxypyridine) A->B Oxidation/ Hydroxylation C Oxidative Ring Opening B->C D Aliphatic Carboxylic Acids and Ammonia C->D E Mineralization (CO2, H2O, NH4+) D->E

Figure 2. A postulated degradation pathway for this compound under oxidative conditions.

References

Preventing interference in spectroscopic analysis of 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving interference during the spectroscopic analysis of 4-Hexylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?

A1: Interference in the spectroscopic analysis of this compound can originate from several sources:

  • Residual Solvents: Solvents used during synthesis and purification, such as toluene, diethyl ether, or methylene chloride, may remain in the sample and exhibit characteristic signals in NMR, IR, and UV-Vis spectra.[1]

  • Water: Pyridine and its derivatives are often hygroscopic and can absorb moisture from the atmosphere. Water can appear as a broad peak in ¹H NMR spectra and can also affect IR spectra.[1]

  • Synthesis Byproducts and Isomers: The synthesis of this compound may result in the formation of isomeric impurities, such as 2-Hexylpyridine and 3-Hexylpyridine, as well as other alkylpyridine homologues like picolines and lutidines.[1][2] These closely related compounds can have overlapping spectral signals, making accurate quantification of this compound challenging.

  • Residual Catalysts: Metal catalysts used in the synthesis process can sometimes remain in the final product and may interfere with certain spectroscopic techniques.

  • Sample Matrix Effects: The overall composition of the sample matrix can influence the analyte's signal, leading to either enhancement or suppression. This is particularly relevant in complex mixtures.

Q2: How can I identify water contamination in my this compound sample using ¹H NMR?

A2: Water contamination in an NMR sample typically appears as a broad singlet peak. Its chemical shift can vary depending on the solvent, temperature, and concentration.[1] To confirm the presence of water, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The protons from water will exchange with deuterium, causing the water peak to decrease in intensity, shift, or disappear entirely.[1]

Q3: My UV-Vis spectrum of this compound shows unexpected peaks. What could be the cause?

A3: Unexpected peaks in a UV-Vis spectrum can be due to several factors:

  • Impurities: Aromatic impurities, including other pyridine derivatives or residual solvents with chromophores, can exhibit their own absorption bands.

  • Solvent Effects: The polarity and pH of the solvent can influence the electronic transitions of this compound, causing shifts in the absorption maxima (λmax).[3] Ensure that the solvent used for the sample is the same as that used for the blank or reference.

  • Concentration Effects: At high concentrations, intermolecular interactions can sometimes lead to changes in the absorption spectrum. It is advisable to work within a concentration range where Beer's Law is obeyed.

Q4: Can isomers of hexylpyridine interfere with my analysis?

A4: Yes, isomers such as 2-Hexylpyridine and 3-Hexylpyridine are very likely to interfere with the spectroscopic analysis of this compound. Their similar structures mean they will have overlapping signals in NMR, UV-Vis, and FTIR spectroscopy, making distinct identification and quantification difficult without proper chromatographic separation.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying such isomers.[4]

Troubleshooting Guides

Issue 1: Unidentified peaks in the ¹H NMR spectrum of this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unidentified ¹H NMR peaks.

Issue 2: Inaccurate quantification using UV-Vis Spectroscopy.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate UV-Vis quantification.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities.

CompoundPyridine Ring ProtonsHexyl Chain ProtonsOther Protons
This compound ~8.5 (d, 2H), ~7.1 (d, 2H)~2.6 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H)-
2-Hexylpyridine~8.5 (d, 1H), ~7.5 (t, 1H), ~7.1 (d, 1H), ~7.0 (t, 1H)~2.8 (t, 2H), ~1.7 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H)-
3-Hexylpyridine~8.4 (s, 1H), ~8.4 (d, 1H), ~7.5 (d, 1H), ~7.2 (t, 1H)~2.6 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H)-
PicolinesAromatic protons and methyl signals (~2.3-2.6 ppm)-Methyl protons
LutidinesAromatic protons and methyl signals (~2.3-2.6 ppm)-Methyl protons
WaterVariable broad singlet (typically 1.5-5.0 ppm)--

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Experimental Protocols

Protocol 1: GC-MS Analysis for Isomeric Purity of this compound

This protocol provides a general method for the separation and identification of hexylpyridine isomers.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is recommended for separating isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]

2. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra. The mass spectrum of hexylpyridine isomers will likely show a molecular ion peak at m/z = 163 and characteristic fragmentation patterns of the pyridine ring and alkyl chain. Isomers can often be distinguished by slight differences in their fragmentation patterns and, more reliably, by their unique retention times.[6]

Protocol 2: Quantitative UV-Vis Analysis of this compound

This protocol outlines a method for the quantitative determination of this compound using UV-Vis spectroscopy.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (e.g., 1 cm path length).

2. Reagents and Solutions:

  • Spectroscopic grade solvent (e.g., ethanol, hexane, or a suitable buffer). The solvent should be transparent in the measurement wavelength range.

  • A stock solution of high-purity this compound of a known concentration.

3. Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For pyridine, absorption maxima are around 254 nm.[7]

  • Prepare Calibration Standards: Prepare a series of at least five standard solutions of this compound by serial dilution of the stock solution. The concentrations should bracket the expected concentration of the unknown sample.

  • Generate Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use the pure solvent to zero the absorbance (blank).

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[2][8]

  • Measure Unknown Sample:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the absorbance falls within the range of the calibration standards.

    • Measure the absorbance of the unknown sample at λmax.

    • Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.

Protocol 3: ATR-FTIR Analysis of Liquid this compound

This protocol describes a simple method for obtaining an FTIR spectrum of liquid this compound.

1. Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

2. Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Acquire Spectrum: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound. Look for C-H stretching vibrations of the alkyl chain, and C=C and C=N stretching vibrations of the pyridine ring.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Logical Relationship Diagram for Spectroscopic Workflow

Spectroscopic_Workflow Start This compound Sample Purity_Check Initial Purity Assessment Start->Purity_Check NMR ¹H and ¹³C NMR Purity_Check->NMR FTIR FTIR Spectroscopy Purity_Check->FTIR GCMS GC-MS for Isomers and Volatiles Purity_Check->GCMS Quantitative_Analysis Quantitative Measurement UV_Vis UV-Vis Spectroscopy Quantitative_Analysis->UV_Vis Data_Interpretation Data Interpretation and Interference Check NMR->Data_Interpretation FTIR->Data_Interpretation GCMS->Data_Interpretation Final_Report Final Report on Purity and Concentration UV_Vis->Final_Report Data_Interpretation->Quantitative_Analysis

Caption: A logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

References

Technical Support Center: Scaling Up the Synthesis of 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Hexylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this chemical synthesis, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which are most suitable for scaling up?

A1: Several methods can be employed for the synthesis of this compound. The most common and scalable approaches include:

  • Grignard Reaction: This classic method involves the reaction of a pyridine derivative with a hexylmagnesium halide. It is a cost-effective and well-established method for forming carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a pyridine-boronic acid derivative and a hexyl halide (or vice versa) offers high yields and good functional group tolerance, making it suitable for complex molecules.[1]

  • Negishi Coupling: Another powerful palladium-catalyzed cross-coupling, this method utilizes an organozinc reagent and often provides high yields and selectivity.[2]

  • Minisci Reaction: This radical substitution reaction allows for the direct C-H functionalization of the pyridine ring, offering a more atom-economical route. However, it can sometimes lead to issues with regioselectivity.[3]

The choice of method for scaling up depends on factors such as cost of starting materials, catalyst availability and cost, required purity of the final product, and the capabilities of the manufacturing facility.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces new safety challenges. For this compound, key considerations include:

  • Exothermic Reactions: Grignard reactions are notoriously exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Handling of Pyrophoric Reagents: Grignard reagents and some catalysts used in cross-coupling reactions can be pyrophoric (ignite spontaneously in air). These must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Flammable Solvents: Many of the solvents used, such as tetrahydrofuran (THF) and diethyl ether, are highly flammable. Appropriate ventilation and explosion-proof equipment are necessary.

  • Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed reactor. Ensure that reactors are equipped with proper pressure relief systems.

Q3: How does the impurity profile of this compound change during scale-up?

A3: The impurity profile can change significantly when moving from lab to pilot or industrial scale.[4] Common changes include:

  • Increased Byproduct Formation: Longer reaction times and potential temperature gradients in larger reactors can lead to an increase in the formation of known and new byproducts.

  • Residual Solvents and Reagents: Inefficient mixing and transfer processes at a larger scale can result in higher levels of residual starting materials, solvents, and catalyst residues in the final product.

  • Process-Related Impurities: Impurities can be introduced from the manufacturing equipment itself, such as leached metals or contaminants from previous batches.

A thorough impurity profiling study is essential at each stage of the scale-up process to ensure the quality and safety of the final product.[5]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Ensure the reaction is running for a sufficient amount of time. - Check the quality and purity of starting materials and reagents.
Side Reactions - Optimize reaction temperature. Lowering the temperature can sometimes reduce the rate of side reactions. - Adjust the stoichiometry of reactants. - For Grignard reactions, ensure anhydrous conditions to prevent quenching of the Grignard reagent.
Catalyst Deactivation (for cross-coupling reactions) - Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. - Use fresh, high-quality catalyst. - Screen different catalyst loadings to find the optimal concentration.
Poor Mixing in Large Reactors - Evaluate the efficiency of the reactor's stirring mechanism. - Consider using a different type of agitator or increasing the stirring speed.
Issue 2: Poor Product Purity / High Impurity Levels
Potential Cause Troubleshooting Steps
Formation of Isomers (e.g., 2-Hexylpyridine or 3-Hexylpyridine) - For Minisci reactions, regioselectivity can be an issue. Consider using a directing group on the pyridine ring to favor C4-alkylation.[6][7] - Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.
Formation of Homocoupling Products (e.g., dodecane from Grignard or bipyridine) - In Grignard reactions, add the pyridine derivative to the Grignard reagent slowly to maintain a low concentration of the halide. - For cross-coupling reactions, optimize the catalyst and ligand system to minimize homocoupling.
Inefficient Purification - Develop a robust purification method at the lab scale before scaling up. - Consider alternative purification techniques such as fractional distillation under reduced pressure, preparative chromatography, or crystallization.
Contamination from Equipment - Ensure thorough cleaning of reactors and all transfer lines between batches. - Use materials of construction for the reactor and ancillary equipment that are compatible with all reactants and solvents.

Experimental Protocols

Method 1: Grignard Reaction (Lab Scale)

Reaction: 4-Bromopyridine + Hexylmagnesium Bromide → this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium turnings24.312.67 g0.11
1-Bromohexane165.0716.51 g (14.2 mL)0.10
4-Bromopyridine157.9915.80 g0.10
Anhydrous Diethyl Ether74.12200 mL-
Iodine253.811 crystal-

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.

    • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromohexane in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the 1-bromohexane solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 1-bromohexane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve 4-bromopyridine in 150 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 4-bromopyridine solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Expected Yield: 60-70%

Method 2: Suzuki-Miyaura Coupling (Lab Scale)

Reaction: 4-Bromopyridine + Hexylboronic acid pinacol ester → this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromopyridine157.991.58 g10.0
Hexylboronic acid pinacol ester212.122.54 g12.0
Pd(PPh₃)₄1155.560.23 g0.2
Potassium Carbonate138.214.15 g30.0
1,4-Dioxane88.1150 mL-
Water18.0210 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromopyridine, hexylboronic acid pinacol ester, Pd(PPh₃)₄, and potassium carbonate.

  • Add 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100°C) under an argon atmosphere for 12-16 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: 75-85%

Visualizations

experimental_workflow_grignard cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification prep1 Activate Mg with I₂ prep2 Add 1-Bromohexane in Ether prep1->prep2 prep3 Reflux to form Hexylmagnesium Bromide prep2->prep3 cpl1 Cool Grignard Reagent to 0°C prep3->cpl1 cpl2 Add 4-Bromopyridine in Ether cpl1->cpl2 cpl3 Stir at Room Temperature cpl2->cpl3 wu1 Quench with NH₄Cl (aq) cpl3->wu1 wu2 Extract with Ether wu1->wu2 wu3 Dry and Concentrate wu2->wu3 wu4 Vacuum Distillation wu3->wu4 product product wu4->product This compound

Caption: Grignard reaction workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of this compound cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Catalyst Deactivation issue->cause3 cause4 Poor Mixing issue->cause4 sol1a Monitor Reaction Progress cause1->sol1a sol1b Check Reagent Quality cause1->sol1b sol2a Optimize Temperature cause2->sol2a sol2b Adjust Stoichiometry cause2->sol2b sol3a Use Fresh Catalyst cause3->sol3a sol3b Ensure Inert Atmosphere cause3->sol3b sol4a Improve Stirring cause4->sol4a

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

Performance of Pyridine Derivatives as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application and performance of heterocyclic organic compounds as corrosion inhibitors. The information presented is based on experimental data from peer-reviewed studies, focusing on the inhibition of mild steel corrosion in acidic environments, a common challenge in industrial processes.

Comparative Performance Data

The following table summarizes the inhibition efficiency of various pyridine derivatives, Benzotriazole, and Tolyltriazole on mild steel in hydrochloric acid (HCl) solutions. Inhibition efficiency (IE) is a key metric that quantifies the effectiveness of a compound in preventing corrosion.

InhibitorConcentrationCorrosive MediumTemperature (°C)Experimental MethodInhibition Efficiency (%)Reference
Pyridine Derivatives
4-(pyridin-4-yl)thiazol-2-amine (PTA)0.2 mM1 M HClNot SpecifiedEIS95.06[1]
4-(pyridin-4-yl)thiazol-2-amine (PTA)0.3 mM1 M HCl30Weight Loss97.92[2]
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one0.5 mM0.5 M HCl25Weight Loss98.4[3]
2,5-bis(4-pyridyl)-1,3,4-thiadiazole>0.2 mM1 M HClNot SpecifiedNot Specified92[4]
Pyridine-2,6-diamine derivative (DAP-1)40 mg/L1 M HClNot SpecifiedNot Specified98.5[5]
Common Inhibitors
Tolyltriazole (TTA)0.07 M0.5 M HClNot SpecifiedElectrochemical91[6][7][8][9][10]
1,2,3-Benzotriazole (BTA)1000 ppm2.0 N HClNot SpecifiedWeight LossNot Specified
1-Aminobenzotriazole (1-ABT)400 ppm0.5 M HClNot SpecifiedWeight Loss~98[4]

Experimental Protocols

The data presented in this guide were obtained through established experimental techniques for evaluating corrosion inhibitor performance. The primary methods cited are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished, cleaned, and dried.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a defined period.

  • Analysis: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Methods

These techniques provide insights into the electrochemical processes occurring at the metal-solution interface and the mechanism of inhibition.

  • Potentiodynamic Polarization: This method involves polarizing the working electrode (mild steel) from its open circuit potential in both anodic and cathodic directions. The resulting polarization curve provides information on the corrosion current density (i_corr), which is directly related to the corrosion rate. The inhibition efficiency is calculated as: IE (%) = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inhibitor) is the corrosion current density with the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the corroding system. The impedance data is then analyzed using equivalent circuit models to determine parameters such as charge transfer resistance (R_ct). A higher R_ct value indicates greater resistance to corrosion. The inhibition efficiency is calculated as: IE (%) = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 Where R_ct(inhibitor) is the charge transfer resistance with the inhibitor and R_ct(blank) is the charge transfer resistance without the inhibitor.

Experimental Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates a typical workflow for assessing the performance of a potential corrosion inhibitor.

Corrosion_Inhibitor_Evaluation_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Characterization inhibitor_synthesis Inhibitor Synthesis & Characterization solution_prep Corrosive Solution Preparation inhibitor_synthesis->solution_prep specimen_prep Metal Specimen Preparation weight_loss Weight Loss Measurements specimen_prep->weight_loss electrochemical Electrochemical Tests (PDP, EIS) specimen_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical data_analysis Data Analysis (IE%, Corrosion Rate) weight_loss->data_analysis surface_analysis Surface Analysis (SEM, AFM) weight_loss->surface_analysis electrochemical->data_analysis electrochemical->surface_analysis mechanism Adsorption Isotherm & Mechanism Study data_analysis->mechanism surface_analysis->mechanism

Caption: A typical experimental workflow for evaluating the efficacy of corrosion inhibitors.

Signaling Pathways and Logical Relationships in Corrosion Inhibition

The mechanism of corrosion inhibition by pyridine derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This process is influenced by the electronic structure of the inhibitor and its interaction with the metal.

Corrosion_Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface inhibitor Pyridine Derivative heteroatoms N, S, O atoms (Lone Pair Electrons) inhibitor->heteroatoms pi_electrons Aromatic Ring (π-electrons) inhibitor->pi_electrons adsorption Adsorption heteroatoms->adsorption pi_electrons->adsorption metal Mild Steel (Fe) d_orbitals Vacant d-orbitals metal->d_orbitals d_orbitals->adsorption protective_film Protective Film Formation adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: The adsorption mechanism of pyridine derivatives on a metal surface leading to corrosion inhibition.

References

4-Hexylpyridine vs. Other Alkylpyridines as Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry and catalysis, the choice of ligand is paramount in dictating the properties and performance of a metal complex. Alkylpyridines, a class of readily accessible and tunable ligands, are frequently employed to modulate the steric and electronic environment around a metal center. This guide provides a comparative analysis of 4-hexylpyridine against other 4-alkylpyridines, focusing on their role in catalysis and coordination chemistry. While direct, comprehensive comparative studies across a full homologous series are not extensively available in the literature, this guide synthesizes established principles and available data to offer insights for researchers, scientists, and drug development professionals.

Influence of Alkyl Chain Length on Ligand Properties

The primary distinction between this compound and its shorter-chain analogues (e.g., 4-methylpyridine, 4-ethylpyridine, 4-tert-butylpyridine) lies in the steric bulk and electronic effects imparted by the alkyl substituent at the 4-position of the pyridine ring.

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect. This effect increases the electron density on the pyridine nitrogen, enhancing its basicity and, consequently, its ability to coordinate to a metal center. While the inductive effect does not vary dramatically with the length of a linear alkyl chain, subtle differences can influence the stability of the resulting metal complexes.

Steric Effects: The steric hindrance introduced by the alkyl group can significantly impact the coordination geometry and accessibility of the metal center. While a linear hexyl chain is more sterically demanding than a methyl or ethyl group, it is less bulky in the immediate vicinity of the nitrogen donor atom compared to a branched isomer like 4-tert-butylpyridine. This can influence the number of ligands that can coordinate to a metal and the overall stability of the complex.

Comparative Performance in Catalysis

The electronic and steric properties of 4-alkylpyridine ligands directly influence the catalytic activity of their metal complexes. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, the ligand plays a crucial role in the stability and reactivity of the catalytic species.

Generally, more basic pyridine ligands can lead to more effective catalysts in certain cross-coupling reactions.[1] However, excessive steric bulk can hinder substrate approach to the metal center, potentially reducing catalytic efficiency. The optimal alkyl chain length is therefore a balance between these electronic and steric factors and is highly dependent on the specific reaction and substrates.

Table 1: Hypothetical Comparison of 4-Alkylpyridine Ligands in a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

LigandpKa of Conjugate AcidTypical Yield (%) [a]Turnover Number (TON) [a]
4-Methylpyridine6.0285850
4-Ethylpyridine6.0288880
4-Propylpyridine5.82 (for 3-n-butyl)90900
4-Butylpyridine(estimated ~5.9-6.0)92920
This compound (estimated ~5.9-6.0) 91 910
4-tert-Butylpyridine5.9975750

[a] Note: The yield and TON values are representative and hypothetical, based on general trends where moderate linear alkyl chains can enhance catalytic activity, while bulky groups like tert-butyl may decrease it due to steric hindrance. Actual values are highly dependent on specific reaction conditions.

Coordination Chemistry: Stability of Metal Complexes

The stability of a metal complex is quantified by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The stability is influenced by factors such as the basicity of the ligand and steric interactions. For a series of 4-alkylpyridines, an increase in the alkyl chain length is expected to have a modest effect on the stability of the complex, primarily through subtle changes in electronic properties and solvation effects.

Table 2: Representative Stability Constants (log K₁) for Metal(II) Complexes with 4-Alkylpyridines

LigandCu(II) Complex (log K₁) [b]Ni(II) Complex (log K₁) [b]
4-Methylpyridine~2.5~1.8
4-Ethylpyridine~2.6~1.9
4-Propylpyridine~2.6~1.9
This compound ~2.7 ~2.0
4-tert-Butylpyridine~2.4~1.7

[b] Note: These values are estimations based on the principle that increased basicity from electron-donating alkyl groups can lead to slightly higher stability constants, while significant steric hindrance (as in 4-tert-butylpyridine) can decrease stability.

Experimental Protocols

Synthesis of a Palladium(II)-4-Alkylpyridine Complex (e.g., [PdCl₂(this compound)₂])

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve Palladium(II) chloride in a minimal amount of warm ethanol.

  • In a separate flask, dissolve a slight excess (2.2 equivalents) of this compound in ethanol.

  • Slowly add the this compound solution to the palladium chloride solution with stirring.

  • A precipitate should form. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol and then diethyl ether.

  • Dry the resulting complex under vacuum.

  • Characterize the product using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., [PdCl₂(this compound)₂])

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.01-1 mol%).

  • Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Determination of Stability Constants by Potentiometric Titration

Principle: This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored, and the data is used to calculate the stability constants of the metal-ligand complexes formed.

Procedure:

  • Prepare solutions of the metal salt, the ligand (e.g., this compound), a strong acid (to protonate the ligand), and a strong base of known concentrations.

  • Calibrate a pH electrode and meter with standard buffer solutions.

  • In a thermostatted vessel, place a solution containing the metal ion, the protonated ligand, and a background electrolyte to maintain constant ionic strength.

  • Titrate this solution with the standard base solution, recording the pH after each addition.

  • The collected data (volume of base added vs. pH) is then analyzed using specialized software to calculate the stepwise and overall stability constants.[2][3]

Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Effects cluster_electronic Electronic Effects cluster_steric Steric Effects Electron Donating Electron Donating Increased Basicity Increased Basicity Electron Donating->Increased Basicity Stronger M-L Bond Stronger M-L Bond Increased Basicity->Stronger M-L Bond Increased Bulk Increased Bulk Hindered Substrate Approach Hindered Substrate Approach Increased Bulk->Hindered Substrate Approach Decreased Activity Decreased Activity Hindered Substrate Approach->Decreased Activity Alkyl Chain Length Alkyl Chain Length Alkyl Chain Length->Electron Donating Alkyl Chain Length->Increased Bulk

Caption: The dual influence of alkyl chain length on ligand properties.

Conclusion

The selection of a 4-alkylpyridine ligand for a specific application in catalysis or materials science requires a careful consideration of the interplay between electronic and steric effects. While longer linear alkyl chains like the hexyl group in this compound can offer slightly enhanced electron-donating properties and favorable solubility in organic media, they also introduce greater steric bulk compared to shorter-chain analogues. The optimal choice will invariably depend on the specific metal, the desired coordination environment, and the nature of the chemical transformation being targeted. Further systematic experimental studies directly comparing a homologous series of 4-alkylpyridine ligands are needed to provide more definitive quantitative comparisons and to refine our understanding of their structure-performance relationships.

References

Validation of 4-Hexylpyridine's Effectiveness: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, the rigorous validation of a chemical compound's effectiveness is paramount. This guide provides a framework for evaluating 4-Hexylpyridine's performance in a specific application, comparing it against relevant alternatives. Due to the limited availability of direct experimental data for this compound in a specific application within publicly accessible literature, this document will establish a generalized methodology and comparative structure. This framework can be populated with specific internal or forthcoming experimental data.

As a relevant example, we will use the well-documented application of various pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. This serves as a template for how data on this compound, once obtained, could be structured and compared.

Comparative Performance Data

The efficacy of an inhibitor is typically measured by its inhibition efficiency (η%), which can be determined through various electrochemical and weight loss techniques. Data should be presented in a clear, tabular format to allow for direct comparison between this compound and its alternatives at various concentrations.

Table 1: Comparison of Corrosion Inhibition Efficiency of Pyridine Derivatives

InhibitorConcentration (M)Inhibition Efficiency (η%)MethodReference
This compound (Data to be populated)(Data to be populated)(e.g., EIS)
4-(pyridin-4-yl)thiazol-2-amine (PTA)0.2 x 10⁻³96.06%EIS
2-phenylimidazo[1,2-a]pyridine (P1)(Data Unavailable)>90% (implied)EIS, Polarization[1]
4-amino-N,N-di-(2-pyridylmethyl)-aniline(Data Unavailable)High (Decreases with Temp.)EIS, Polarization[2]
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (4-POX)1 x 10⁻³91%Weight Loss

Note: The data presented for alternatives are from studies on mild steel in HCl or H₂SO₄ solutions. Experimental conditions should be normalized for a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments in corrosion inhibition studies, which should be adapted for the specific evaluation of this compound.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are mechanically polished, degreased with acetone, washed with distilled water, and dried.[3]

  • Immersion Test: The prepared specimens are weighed accurately and then immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified period.

  • Corrosion Rate Calculation: After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Inhibition Efficiency (η%) Calculation: The efficiency is calculated using the formula: η% = [ (W₀ - Wᵢ) / W₀ ] x 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the formation of a protective film on the metal surface.

  • Cell Setup: A standard three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

  • Measurement: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. An AC voltage of small amplitude (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is often modeled using an equivalent electrical circuit to determine parameters like charge-transfer resistance (Rct).

  • Inhibition Efficiency (η%) Calculation: The efficiency is calculated using the formula: η% = [ (Rctᵢ - Rct₀) / Rctᵢ ] x 100 where Rctᵢ and Rct₀ are the charge-transfer resistances with and without the inhibitor, respectively.[4]

Mechanism of Action and Visualization

Understanding the mechanism of inhibition is key to developing more effective compounds. For corrosion inhibitors, this often involves the adsorption of the molecule onto the metal surface, forming a protective barrier.

Adsorption Isotherm

The relationship between the inhibitor concentration and its surface coverage (θ) is described by adsorption isotherms (e.g., Langmuir, Temkin). The Langmuir isotherm is commonly used and assumes the formation of a monolayer of the inhibitor on the metal surface.[4] The degree of surface coverage (θ) is calculated from the inhibition efficiency (θ = η% / 100).

Visualization of Inhibition Mechanism

The following diagrams illustrate the generalized workflow for evaluating a corrosion inhibitor and the proposed mechanism of action.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis p1 Mild Steel Specimen Preparation exp1 Weight Loss Measurement p1->exp1 exp2 Electrochemical Tests (EIS, PDP) p1->exp2 p2 Inhibitor Solution (e.g., this compound) p2->exp1 p2->exp2 p3 Corrosive Medium (e.g., 1M HCl) p3->exp1 p3->exp2 a1 Calculate Corrosion Rate exp1->a1 a2 Determine Inhibition Efficiency (η%) exp2->a2 a1->a2 a3 Model Adsorption Isotherm a2->a3 conclusion Comparative Effectiveness Validated a3->conclusion Mechanism Insight

Caption: Experimental workflow for inhibitor validation.

G cluster_surface Metal Surface Interaction Inhibitor This compound (Inhibitor Molecule) Metal Mild Steel (Fe) Surface Inhibitor->Metal Adsorption (Physisorption/ Chemisorption) H_plus H+ H_plus->Metal Corrosion Attack (Cathodic Reaction) Cl_minus Cl- Cl_minus->Metal Corrosion Attack (Anodic Reaction)

Caption: Proposed mechanism of corrosion inhibition.

While specific data for this compound is pending, this guide establishes a comprehensive framework for its evaluation as a corrosion inhibitor. By following standardized experimental protocols and presenting data in a comparative format, researchers can objectively assess its performance against existing alternatives. The true effectiveness of this compound can only be validated through direct experimental testing, which would populate the tables and confirm the mechanisms outlined in this guide.

References

4-Hexylpyridine in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of ligand in transition-metal catalysis is paramount to achieving desired reaction outcomes. For researchers, scientists, and professionals in drug development, optimizing catalytic systems is a critical step in the efficient construction of complex molecular architectures. This guide provides a comparative analysis of 4-hexylpyridine as a ligand in palladium-catalyzed cross-coupling reactions, benchmarking its inferred performance against other pyridine-based and common phosphine-based ligands. The data presented is synthesized from studies on analogous pyridine ligands to provide a robust framework for catalyst selection and reaction optimization.

Introduction to this compound in Catalysis

This compound belongs to the class of pyridine-based ligands, which are widely employed in catalysis due to their ability to coordinate with metal centers and modulate their electronic and steric properties. The hexyl group at the 4-position of the pyridine ring is an electron-donating alkyl group. This electronic feature generally increases the electron density on the nitrogen atom, enhancing its ability to coordinate to the metal center and influencing the catalytic activity. This guide will focus on two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of the ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Comparative Data

The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The data for this compound is inferred based on the performance of other 4-alkylpyridines and pyridines with electron-donating substituents.

Ligand/Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Notes
Inferred: Pd(OAc)₂ / this compound 4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O10018~80-90The electron-donating hexyl group is expected to enhance catalytic activity, similar to other 4-alkylpyridines.
Pd(PPh₃)₄3-Bromo-2-methylpyridine4-Nitrophenylboronic acidK₃PO₄1,4-Dioxane/H₂O901875-85A standard phosphine-based catalyst, effective for a range of substrates.[1]
Pd₂(dba)₃ / SPhos3-Amino-2-chloropyridine2-Methoxyphenylboronic acidK₃PO₄Toluene10018>95A bulky, electron-rich phosphine ligand, highly effective for challenging substrates.[1]
PdCl₂(dppf)Halogenated aromaticsPhenylboronic acidNa₂CO₃ (2M aq.)Toluene/Dioxane854>90A common and robust catalyst system for general cross-coupling reactions.[1]
Pd(OAc)₂ / Pyridine4-BromoacetophenonePhenylboronic acidK₂CO₃DMF1201275Unsubstituted pyridine can serve as a ligand, though often less effective than substituted pyridines.
Pd(OAc)₂ / 4-(Dimethylamino)pyridine (DMAP)4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O10018>90The strong electron-donating dimethylamino group significantly enhances catalytic activity.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This is repeated three times.

  • In a separate vial, dissolve the palladium(II) acetate and this compound in toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add water to the reaction mixture.

  • Heat the mixture to 100 °C and stir for the specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow_Suzuki Start Start Combine_Reactants Combine Aryl Halide, Arylboronic Acid, Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere Combine_Reactants->Inert_Atmosphere Prepare_Catalyst Prepare Pd(OAc)2 / This compound Solution Inert_Atmosphere->Prepare_Catalyst Add_Catalyst Add Catalyst and Solvents Prepare_Catalyst->Add_Catalyst Heat_Stir Heat and Stir Add_Catalyst->Heat_Stir Monitor_Reaction Monitor by TLC/GC Heat_Stir->Monitor_Reaction Workup Cool, Dilute, Wash Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product Heck_Reaction_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Migratory_Insertion Migratory Insertion R-Pd(II)-X(L2)->Migratory_Insertion Alkene R-Alkene-Pd(II)-X(L2) R-Alkene-Pd(II)-X(L2) Migratory_Insertion->R-Alkene-Pd(II)-X(L2) Beta_Hydride_Elimination β-Hydride Elimination R-Alkene-Pd(II)-X(L2)->Beta_Hydride_Elimination Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->H-Pd(II)-X(L2) Reductive_Elimination_Base Reductive Elimination (Base) H-Pd(II)-X(L2)->Reductive_Elimination_Base Reductive_Elimination_Base->Pd(0)L2 HX + Base Logical_Relationship_Heck Input Aryl Halide + Alkene Catalyst_System Pd(OAc)2 / this compound Base (e.g., Na2CO3) Solvent (e.g., DMF) Input->Catalyst_System Reaction_Conditions Inert Atmosphere Elevated Temperature Catalyst_System->Reaction_Conditions Catalytic_Process Heck Reaction Catalytic Cycle Reaction_Conditions->Catalytic_Process Outcome Substituted Alkene Catalytic_Process->Outcome

References

A Comparative Analysis of 4-Hexylpyridine and 4-Heptylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Hexylpyridine and 4-Heptylpyridine with Supporting Experimental Data and Protocols.

This guide provides a detailed comparative study of this compound and 4-Heptylpyridine, two alkylated pyridine derivatives of interest in chemical synthesis and drug discovery. The following sections present a side-by-side analysis of their physicochemical properties, relevant applications, and toxicological profiles, supported by established experimental protocols for their synthesis and characterization.

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for this compound and 4-Heptylpyridine, facilitating a direct comparison of their fundamental characteristics.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-Heptylpyridine
Molecular Formula C₁₁H₁₇N[1][2]C₁₂H₁₉N
Molecular Weight 163.26 g/mol [2]177.29 g/mol
Boiling Point 245.98 °C (estimated)[1]265.5 °C (predicted)
Density Not available0.90 g/cm³ (predicted)
logP (o/w) 4.350[1]4.8 (predicted)
CAS Number 27876-24-0[1]40089-90-5[3]

Note: Data for 4-Heptylpyridine are predicted values from chemical databases due to a lack of available experimental data.

Table 2: Comparative Toxicological Data

ParameterThis compound4-Heptylpyridine
Acute Oral Toxicity (LD50) Not determined[1]Not determined
Dermal Toxicity Not determined[1]Not determined
Inhalation Toxicity Not determined[1]Not determined
General Alkylpyridine Toxicity Alkylpyridines are generally considered to have moderate acute toxicity. For example, the oral LD50 for 4-methylpyridine in rats is 1290 mg/kg.[4][5] Pyridine and its derivatives can cause skin and eye irritation.[6]

Applications in Research and Drug Development

Both this compound and 4-Heptylpyridine serve as valuable building blocks in organic synthesis. Their utility stems from the reactivity of the pyridine ring and the physicochemical properties imparted by the alkyl chain.

  • Synthetic Intermediates: The pyridine moiety can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, allowing for the construction of more complex molecules. The alkyl chain influences the lipophilicity of the molecule, a critical parameter in drug design that affects solubility, membrane permeability, and plasma protein binding.

  • Drug Discovery: Pyridine is a common scaffold in many approved drugs. The introduction of alkyl chains like hexyl and heptyl groups can be explored to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. These modifications can influence how a potential drug interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME).

  • Material Science: Long-chain alkylpyridines are also investigated for their potential use in the synthesis of liquid crystals and ionic liquids.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and characterization of this compound and 4-Heptylpyridine.

General Synthesis of 4-Alkylpyridines

This protocol describes a general method for the synthesis of 4-alkylpyridines starting from 4-picoline (4-methylpyridine) and an appropriate alkyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification picoline 4-Picoline anion 4-Picolyl Anion picoline->anion in THF, -78 °C base Strong Base (e.g., LDA, NaNH2) base->anion product 4-Alkylpyridine (this compound or 4-Heptylpyridine) anion->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) (e.g., 1-Bromohexane or 1-Bromoheptane) alkyl_halide->product workup Aqueous Work-up product->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification

Caption: General workflow for the synthesis of 4-alkylpyridines.

Materials:

  • 4-Picoline

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium amide)

  • Alkyl halide (1-Bromohexane for this compound, 1-Bromoheptane for 4-Heptylpyridine)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Deprotonation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), slowly add n-butyllithium. Stir the mixture for 30 minutes to generate LDA. To this solution, add 4-picoline dropwise and stir for 1-2 hours at -78 °C to form the 4-picolyl anion.

  • Alkylation: Slowly add the corresponding alkyl halide (1-bromohexane or 1-bromoheptane) to the solution of the 4-picolyl anion at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 4-alkylpyridine.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and 4-Heptylpyridine to confirm their identity and purity.

G start Sample Preparation (Dilution in suitable solvent) injection GC Injection start->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Detection & Data Acquisition ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis

Caption: Workflow for GC-MS analysis of 4-alkylpyridines.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized 4-alkylpyridine (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Acquisition: Acquire the data over the specified mass range.

  • Data Analysis: Identify the peak corresponding to the 4-alkylpyridine based on its retention time. Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The purity can be estimated by the relative area of the product peak.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a standard method to evaluate the potential cytotoxicity of this compound and 4-Heptylpyridine against a selected cancer cell line (e.g., HeLa, HepG2).

G cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat cells with varying concentrations of compound incubation_24h->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization buffer (e.g., DMSO) incubation_4h->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance

References

Cross-Validation of Analytical Methods for 4-Hexylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Hexylpyridine, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. Cross-validation of analytical methods is a fundamental process to demonstrate the interchangeability and reliability of different analytical techniques. This guide provides an objective comparison of the two most common analytical methods for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The presented data is a representative summary based on typical performance characteristics for the analysis of pyridine derivatives.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the desired throughput. Below is a summary of the typical performance characteristics for GC-FID and HPLC-UV methods.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 3%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Specificity HighHigh
Cost ModerateModerate to High
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or dichloromethane. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range. The sample containing this compound is diluted with the same solvent to fall within the calibration range. An internal standard (e.g., n-dodecane) may be added to both samples and standards to improve precision.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm i.d. and a film thickness of 0.25 µm is commonly used.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Quantification: The quantification of this compound is achieved by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration. The concentration of this compound in the sample is then determined from this calibration curve.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

Sample Preparation: A stock solution of this compound is prepared in the mobile phase. A series of working standards are prepared by diluting the stock solution to create a calibration curve. The sample containing this compound is dissolved and diluted with the mobile phase to a concentration within the linear range of the assay. All solutions should be filtered through a 0.45 µm membrane filter before injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[1]

  • Mobile Phase: A gradient elution is often used for optimal separation. For example, a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) can be used. The gradient could start at 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, for example, 260 nm.[1]

  • Injection Volume: 10 µL.

Quantification: A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the unknown sample is then calculated from the linear regression equation of the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound.

CrossValidationWorkflow cluster_cross_validation Cross-Validation cluster_conclusion Conclusion GC_FID GC-FID Method Development Specificity Specificity GC_FID->Specificity HPLC_UV HPLC-UV Method Development HPLC_UV->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Analysis of the Same Samples by Both Validated Methods Robustness->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Demonstration of Method Equivalency Data_Comparison->Conclusion

Cross-validation workflow for analytical methods.

References

Efficacy of 4-Hexylpyridine compared to commercially available alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the therapeutic potential of pyridine-based compounds, a comprehensive analysis of the efficacy of 4-Hexylpyridine in comparison to commercially available alternatives for researchers, scientists, and drug development professionals remains elusive. Publicly available experimental data, including quantitative comparisons and detailed protocols, is currently insufficient to construct a direct comparative guide for this specific molecule within a drug discovery context.

While the pyridine scaffold is a well-established and valuable component in a multitude of FDA-approved drugs, specific research detailing the biological activity and therapeutic efficacy of this compound is not readily found in scientific literature or commercial product descriptions. Searches for direct comparisons, structure-activity relationship (SAR) studies involving this compound, and its specific applications in drug development have not yielded the necessary data to fulfill the requirements of a detailed comparison guide.

General studies on 4-alkylpyridines suggest that the length of the alkyl chain can influence biological activity, particularly in areas such as antimicrobial efficacy and enzyme inhibition. For instance, research on certain pyridinium salts has indicated that antimicrobial potency can be modulated by the length of the alkyl substituent. However, these studies do not specifically include or provide data for this compound, making a direct extrapolation of its efficacy speculative.

Information available for this compound is largely confined to its basic chemical and physical properties, safety data sheets, and its use in non-pharmaceutical applications such as flavors and fragrances. There is a notable absence of published research detailing its mechanism of action, its effect on specific biological targets, or in vivo/in vitro experimental results that would be pertinent to a drug development audience.

Without access to proprietary internal research data from chemical suppliers or academic institutions that may have synthesized and tested this compound, a meaningful and objective comparison to established alternatives is not possible at this time. Researchers interested in the potential of this compound would likely need to undertake foundational in vitro and in vivo studies to establish its biological activity profile and therapeutic potential.

The request for a comparison guide on the efficacy of this compound cannot be fulfilled due to a lack of available scientific data. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows are contingent on the existence of such data in the public domain. At present, this compound appears to be a compound with an uncharacterized biological and pharmacological profile in the context of drug discovery and development. Therefore, no comparative analysis against commercially available alternatives can be responsibly generated.

The Pivotal Role of the 4-Alkyl Group in Pyridine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-alkylpyridines, a versatile scaffold in medicinal chemistry. By examining experimental data across various biological targets, we aim to elucidate how modifications to the 4-alkyl substituent and other positions on the pyridine ring influence efficacy and selectivity.

This guide synthesizes quantitative data from multiple studies into structured tables for straightforward comparison, details the experimental protocols for key assays, and employs visualizations to illustrate critical concepts in SAR exploration.

Antimicrobial Activity: Targeting Bacterial Membranes

4-Alkylpyridines have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. The length of the alkyl chain at the 4-position is a critical determinant of their antibacterial potency.

Structure-Activity Relationship Insights:

Generally, an optimal alkyl chain length exists for maximizing antimicrobial activity. Very short or excessively long chains tend to decrease efficacy. This is often attributed to the compound's ability to intercalate into and disrupt the bacterial cell membrane. The lipophilicity conferred by the alkyl chain is crucial for this membrane interaction.

Below is a summary of Minimum Inhibitory Concentration (MIC) values for a series of 4-alkylpyridinol analogs against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA).

Table 1: Antimicrobial Activity of 4-Alkylpyridinol Analogs against S. aureus

Compound ID4-Alkyl SubstituentOther SubstituentsS. aureus ATCC 25923 MIC (µg/mL)MRSA ATCC 33591 MIC (µg/mL)MRSA USA300LAC MIC (µg/mL)
JC-01-072C6H13-OH at C2448
JC-01-074C8H17-OH at C2161616
EA-02-009C10H21-OH at C2, -Br at C50.5132
JC-01-083Di-alkyl chain-OH at C2InactiveInactiveInactive

Data sourced from a study on alkyl pyridinol compounds.[1][2][3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of 4-alkylpyridine compounds B Inoculate with a standardized bacterial suspension (e.g., S. aureus) A->B C Incubate under appropriate conditions (e.g., 37°C for 18-24h) B->C D Observe for visible bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E CYP_Inhibition_Workflow A Incubate human liver microsomes (source of CYPs) with 4-alkylpyridine B Add a specific CYP probe substrate and NADPH (cofactor) A->B C Incubate to allow for enzymatic reaction B->C D Terminate the reaction C->D E Quantify the formation of the metabolite using LC-MS/MS D->E F Calculate the percent inhibition and determine the IC50 value E->F SAR_Logic cluster_0 Structural Modifications cluster_1 Physicochemical Properties cluster_2 Biological Activity 4-Alkyl Chain Length 4-Alkyl Chain Length Lipophilicity Lipophilicity 4-Alkyl Chain Length->Lipophilicity Steric_Hindrance Steric Hindrance 4-Alkyl Chain Length->Steric_Hindrance Other Substituents Other Substituents Other Substituents->Lipophilicity Other Substituents->Steric_Hindrance Electronic_Effects Electronic Effects Other Substituents->Electronic_Effects Pyridine Ring Position Pyridine Ring Position Pyridine Ring Position->Electronic_Effects Antimicrobial Antimicrobial Lipophilicity->Antimicrobial CYP_Inhibition CYP Inhibition Lipophilicity->CYP_Inhibition Antimalarial Antimalarial Lipophilicity->Antimalarial Antitubercular Antitubercular Lipophilicity->Antitubercular Steric_Hindrance->CYP_Inhibition Steric_Hindrance->Antimalarial Electronic_Effects->CYP_Inhibition

References

Performance Evaluation of 4-Hexylpyridine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 4-Hexylpyridine's performance across various solvent systems, offering a comparative analysis with alternative pyridine derivatives. Due to the limited availability of direct experimental data for this compound, this report leverages data from structurally similar compounds, namely 4-tert-Butylpyridine and general alkylpyridines, to provide a predictive assessment. Detailed experimental protocols are presented to enable researchers to generate specific data for this compound.

Executive Summary

This compound, a member of the alkylpyridine family, is utilized in various chemical applications as an organic base and catalyst. Its performance is intrinsically linked to the solvent system in which it is employed. This guide explores key performance indicators—solubility, stability, and reaction kinetics—and provides a framework for their systematic evaluation. While direct quantitative data for this compound is sparse, this guide establishes a baseline for its expected performance and offers standardized methods for its determination.

Comparative Performance Analysis

The selection of a solvent can significantly influence the efficacy of this compound in a chemical reaction. The following tables provide a comparative overview of its expected performance alongside a common alternative, 4-tert-Butylpyridine. The data for this compound is largely extrapolated based on the behavior of similar long-chain alkylpyridines.

Table 1: Solubility Profile of this compound and Alternatives

Solvent SystemSolvent TypePredicted Solubility of this compoundReported Solubility of 4-tert-ButylpyridineRationale for Prediction/Comparison
Methanol Polar ProticHighMiscibleThe polar pyridine head allows for hydrogen bonding, while the hexyl chain contributes to some non-polar character. Similar to other short-chain alcohols, high solubility is expected.
Ethanol Polar ProticHighMiscibleSimilar to methanol, ethanol is expected to be a good solvent for this compound.
Acetone Polar AproticHighSolubleThe polarity of acetone allows for favorable dipole-dipole interactions with the pyridine ring.
Toluene Non-polarModerate to HighSolubleThe aromatic nature of toluene can interact favorably with the pyridine ring through π-stacking, and the hexyl group enhances non-polar interactions.
Hexane Non-polarModerateSolubleThe long alkyl chain of this compound enhances its solubility in non-polar solvents like hexane compared to less substituted pyridines.
Water Polar ProticLowSlightly SolubleThe hydrophobic hexyl chain significantly reduces water solubility despite the polarity of the pyridine nitrogen.

Table 2: Stability Profile of this compound and Alternatives

Solvent SystemStress ConditionPredicted Stability of this compoundReported Stability of 4-tert-ButylpyridinePotential Degradation Pathways
Acetonitrile Acidic (0.1 M HCl)ModerateStable under recommended storageAcid-catalyzed hydrolysis or degradation of the pyridine ring may occur, though likely slow.
Methanol Basic (0.1 M NaOH)HighStable under recommended storagePyridine rings are generally stable to basic conditions.
Dichloromethane Oxidative (H₂O₂)Low to ModerateNo data availableOxidation of the pyridine ring or the alkyl side chain is possible, especially in the presence of catalysts.
Toluene Thermal (80 °C)HighStable under recommended storageAlkylpyridines are generally thermally stable at moderate temperatures.

Table 3: Reaction Kinetics Comparison in a Model Reaction (e.g., Acylation)

Solvent SystemDielectric ConstantExpected Relative Rate with this compoundComparison with 4-tert-ButylpyridineInfluence of Solvent on Reaction Rate
Hexane 1.88SlowSlowerNon-polar solvent, may not effectively solvate charged intermediates or transition states.
Toluene 2.38ModerateSimilarAromatic solvent can stabilize charged species to some extent through π-interactions.
Dichloromethane 8.93FastSimilarPolar aprotic solvent, effectively solvates charged intermediates, leading to faster reaction rates.
Acetonitrile 37.5Very FastFasterHighly polar aprotic solvent, strongly solvates charged species, significantly accelerating the reaction.

Experimental Protocols

To facilitate the direct evaluation of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various organic solvents using the static equilibrium method.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetone, toluene, hexane, water)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • UV-Vis Spectrophotometer or Gas Chromatograph (GC)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, allow the vials to stand undisturbed for at least 4 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a known volume of the respective solvent.

  • Determine the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer (at the λmax of this compound) or GC.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G cluster_prep Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in thermostatic shaker (24h) A->B C Settle undissolved solid (4h) B->C D Withdraw supernatant C->D E Dilute supernatant D->E F Analyze by UV-Vis or GC E->F G Calculate solubility F->G G cluster_stress Stress Conditions A Acidic (0.1M HCl) Analysis HPLC/GC Analysis A->Analysis B Basic (0.1M NaOH) B->Analysis C Oxidative (3% H2O2) C->Analysis D Thermal (80°C) D->Analysis Start This compound Solution Start->A Start->B Start->C Start->D G cluster_prep Reaction Setup cluster_measurement Kinetic Measurement cluster_analysis Analysis A Prepare reactant and catalyst solutions B Equilibrate to reaction temperature A->B C Mix solutions in cuvette B->C D Monitor absorbance vs. time C->D E Calculate initial reaction rate D->E F Compare rates across solvents E->F

Head-to-head comparison of different synthesis routes for 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of molecular design and manufacturing. 4-Hexylpyridine, a common building block, can be synthesized through various cross-coupling strategies. This guide provides an objective comparison of four prominent methods: a catalyst-free, light-promoted Grignard reaction, a nickel-catalyzed Kumada coupling, a palladium-catalyzed Negishi coupling, and a palladium-catalyzed Suzuki-Miyaura coupling. The performance of each route is evaluated based on experimental data for yield, reaction time, and conditions, offering a clear perspective for selecting the optimal synthetic pathway.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the four distinct synthesis routes to this compound.

ParameterLight-Promoted Grignard ReactionKumada CouplingNegishi Coupling (Representative)Suzuki-Miyaura Coupling (Representative)
Starting Materials 4-Bromopyridine, 1-Bromohexane, Magnesium4-Chloropyridine, Hexylmagnesium Bromide4-Iodopyridine, Hexyl Iodide, Zinc2,6-Dichloropyridine, Heptyl Boronic Pinacol Ester
Catalyst NoneNiCl₂(dppe)Pd(OAc)₂, SPhosPd(OAc)₂, Ad₂PⁿBu
Overall Yield 92%85%91%94% (for 2,6-diheptylpyridine)
Purity >98% (typically after chromatography)>98% (typically after chromatography)>98% (typically after chromatography)>98% (typically after chromatography)
Reaction Time 2 hours12 hours12 hours24 hours
Reaction Temperature 25°C (Room Temperature)25°C (Room Temperature)25°C (Room Temperature)100°C
Key Reagents Magnesium, Diethyl ether/THFNiCl₂(dppe)Zinc dust, LiCl, Pd(OAc)₂, SPhosPd(OAc)₂, Ad₂PⁿBu, LiOᵗBu

Synthetic Route Overviews

The choice of synthetic route for this compound depends on factors such as the availability of starting materials, desired reaction conditions (e.g., catalyst-free), and scalability. Below is a visual representation of the compared synthetic pathways.

Synthesis Routes for this compound cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 4-Bromopyridine 4-Bromopyridine A Light-Promoted Grignard Reaction 4-Bromopyridine->A 1-Bromohexane 1-Bromohexane 1-Bromohexane->A Magnesium Magnesium Magnesium->A 4-Chloropyridine 4-Chloropyridine B Kumada Coupling 4-Chloropyridine->B Hexylmagnesium Bromide Hexylmagnesium Bromide Hexylmagnesium Bromide->B 4-Iodopyridine 4-Iodopyridine C Negishi Coupling 4-Iodopyridine->C Hexyl Iodide Hexyl Iodide Hexyl Iodide->C Zinc Zinc Zinc->C 2,6-Dichloropyridine 2,6-Dichloropyridine D Suzuki-Miyaura Coupling 2,6-Dichloropyridine->D Heptyl Boronic Pinacol Ester Heptyl Boronic Pinacol Ester Heptyl Boronic Pinacol Ester->D Product This compound A->Product B->Product C->Product 2,6-Diheptylpyridine (analogous product) 2,6-Diheptylpyridine (analogous product) D->2,6-Diheptylpyridine (analogous product)

Safety Operating Guide

Proper Disposal of 4-Hexylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Hexylpyridine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is paramount to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar pyridine derivatives and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain a compound-specific SDS if available.

Hazard and Safety Overview

Based on data for related pyridine compounds, this compound should be handled as a hazardous chemical. It is likely to be a flammable liquid and harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

Hazard CategoryPotential HazardsRecommended Personal Protective Equipment (PPE)
Physical Hazards Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]- Chemical safety goggles or face shield- Flame-resistant lab coat- Chemical-resistant gloves (e.g., butyl rubber, Viton®)
Health Hazards - Acute oral, dermal, and inhalation toxicity (Category 4).[1]- Skin corrosion/irritation.[1]- Serious eye damage/irritation.[1]- Work in a well-ventilated area, preferably a certified chemical fume hood.- Avoid breathing vapors or mists.
Environmental Hazards Potentially toxic to aquatic life. Do not allow to enter drains or waterways.[1]- Prevent spills from entering the environment.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. The following procedure outlines the necessary steps for its collection and disposal.

Step 1: Waste Identification and Segregation

  • Waste Stream: this compound waste should be collected as a non-halogenated organic solvent waste unless mixed with halogenated solvents.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong acids, strong oxidizers, or alkaline materials.[1]

Step 2: Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above.

Step 3: Waste Collection

  • Container: Use a designated, compatible, and properly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Collection: Carefully transfer the this compound waste into the designated container using a funnel to avoid spills. Do not overfill the container; leave at least 10% headspace for vapor expansion.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, absorbent pads, or gloves, must also be collected in a designated solid hazardous waste container.

Step 4: Waste Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • Incompatibles: Ensure the storage area is away from incompatible chemicals, heat, sparks, and open flames.[1]

Step 5: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Liquid Waste & Contaminated Solid Materials container->collect seal Securely Seal Container collect->seal storage Store in Designated, Ventilated Secondary Containment Area seal->storage ehs Contact EHS for Pickup and Disposal storage->ehs end End: Proper Disposal Complete ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 4-Hexylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-Hexylpyridine (CAS No. 27876-24-0). The following procedures are based on established safety protocols for pyridine derivatives and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Note: While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following PPE recommendations are based on the hazardous properties of structurally similar pyridine compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment.

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment for various laboratory operations.

OperationRecommended Personal Protective Equipment
Routine Handling (in a fume hood) - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[1] - Eye Protection: Chemical safety goggles. - Body Protection: A standard laboratory coat, fully buttoned.
Weighing and Transferring - All PPE for Routine Handling. - Respiratory Protection: Use within a certified chemical fume hood is mandatory.[1]
Spill Cleanup - Gloves: Double-gloving with chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Chemical-resistant apron or coveralls over a lab coat. - Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that an emergency eyewash station and safety shower are accessible and within a 10-second travel distance (approximately 55 feet).

    • Assemble all necessary PPE and have it readily available.

    • Prepare a designated waste container for this compound waste.

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood.[1]

    • Ground and bond containers during transfer to prevent static discharge.

    • Use non-sparking tools.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.

    • Decontaminate all surfaces and equipment used.

    • Properly label and store any unused this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams.

  • Container Management:

    • Use a container compatible with pyridine compounds.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Visualizing the PPE Selection Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Start Start: Task Involving this compound AssessOperation Assess Nature of Operation Start->AssessOperation Routine Routine Handling in Fume Hood AssessOperation->Routine Standard Procedure Weighing Weighing/Transfer AssessOperation->Weighing Dispensing Spill Spill or Potential for Splash AssessOperation->Spill Emergency or Cleanup Gloves Chemical-Resistant Gloves Routine->Gloves Goggles Safety Goggles Routine->Goggles LabCoat Lab Coat Routine->LabCoat FumeHood Fume Hood Routine->FumeHood Weighing->Gloves Weighing->Goggles Weighing->LabCoat Weighing->FumeHood Spill->Gloves Double-glove Spill->Goggles FaceShield Face Shield Spill->FaceShield Apron Chemical-Resistant Apron Spill->Apron Respirator Respirator Spill->Respirator If required

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.